molecular formula C11H8F3N3O B2779458 N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide CAS No. 1153804-00-2

N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide

Numéro de catalogue: B2779458
Numéro CAS: 1153804-00-2
Poids moléculaire: 255.2
Clé InChI: AJIYMXAGEBSSPE-UHFFFAOYSA-N
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Description

N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C11H8F3N3O and a molecular weight of 255.20 g/mol . It features a benzamide core that is substituted at the 2-position with a trifluoromethyl group and linked via the nitrogen atom to a 1H-pyrazol-4-yl group. This structure combines a privileged scaffold in medicinal chemistry with the strong electron-withdrawing properties of the trifluoromethyl group, which can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity . Compounds containing the pyrazole heterocycle and trifluoromethylbenzamide motifs are of significant interest in pharmaceutical and agrochemical research. Structurally similar molecules have been investigated for a range of biological activities. For instance, research on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives has demonstrated their potential as antiproliferative agents and autophagy modulators in cancer cell lines . Furthermore, the 1,2,4-triazole fragment, an isomer of the pyrazole in this compound, is a well-known building block in anticonvulsant drug discovery, with some derivatives shown to act by binding to the GABA A receptor and increasing GABA content in the brain . The presence of the amide linkage also provides a key hydrogen-bonding unit that is often critical for interactions with biological targets, such as kinases or other enzymes . This compound is intended for research applications only, including but not limited to use as a standard in analytical chemistry, a building block in synthetic and medicinal chemistry for the development of novel molecular entities, or a candidate for in vitro biological screening. Researchers can leverage its structure to explore structure-activity relationships (SAR) and develop new compounds with potential pharmacological activity. Handling Note: This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Propriétés

IUPAC Name

N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)9-4-2-1-3-8(9)10(18)17-7-5-15-16-6-7/h1-6H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIYMXAGEBSSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CNN=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153804-00-2
Record name N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide
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Foundational & Exploratory

Synthesis of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide, a molecule of significant interest in medicinal chemistry and drug discovery. This document details the strategic approach to its synthesis, focusing on the widely applicable amide coupling reaction. A detailed, field-proven experimental protocol is provided, alongside a thorough discussion of the underlying chemical principles, safety considerations, and methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource for the preparation of this and structurally related compounds.

Introduction: Significance and Synthetic Strategy

N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide belongs to a class of compounds that are of considerable interest in the development of novel therapeutics. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities.[1][2] The trifluoromethyl group is a common substituent in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] The amide linkage provides a robust connection between the pyrazole and the trifluoromethyl-substituted phenyl ring, and this structural motif is prevalent in many biologically active molecules.[3][4]

The synthesis of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide is most efficiently achieved through an amide coupling reaction between 4-amino-1H-pyrazole and 2-(trifluoromethyl)benzoic acid. This approach is favored due to the commercial availability of the starting materials and the vast body of literature on reliable and high-yielding amide bond formation methodologies.[5][6]

The core of this synthesis lies in the activation of the carboxylic acid group of 2-(trifluoromethyl)benzoic acid to facilitate nucleophilic attack by the amino group of 4-amino-1H-pyrazole. A variety of coupling reagents can be employed for this activation, each with its own mechanistic nuances and advantages.[2][5] This guide will focus on a widely used and effective method employing a carbodiimide coupling agent in the presence of an activating agent.

Synthetic Pathway and Mechanism

The overall synthetic transformation is depicted below. The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with a carbodiimide, which is then readily attacked by the amine to form the desired amide and a urea byproduct.

Synthetic_Pathway reactant1 4-Amino-1H-pyrazole product N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide reactant1->product Amide Coupling Reagents Base, Solvent reactant2 2-(Trifluoromethyl)benzoic acid reactant2->product Amide Coupling Reagents Base, Solvent plus + plus->product Amide Coupling Reagents Base, Solvent

Figure 1: General synthetic scheme for N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide.

The mechanism of amide coupling using a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive such as 1-Hydroxybenzotriazole (HOBt) is a well-established process designed to be efficient and minimize side reactions.[7]

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling RCOOH 2-(Trifluoromethyl)benzoic Acid O_acylisourea O-Acylisourea Intermediate (highly reactive) RCOOH->O_acylisourea + EDC EDC EDC Active_ester HOBt Active Ester O_acylisourea->Active_ester + HOBt - EDC Urea HOBt HOBt Amide N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide Active_ester->Amide + 4-Amino-1H-pyrazole R_NH2 4-Amino-1H-pyrazole EDU EDU (byproduct)

Figure 2: Simplified mechanism of EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide. This protocol is based on established amide coupling procedures and is designed to be a self-validating system.

Materials and Reagents
ReagentM.W.AmountMoles (mmol)Eq.
4-Amino-1H-pyrazole83.091.0 g12.031.0
2-(Trifluoromethyl)benzoic acid190.122.52 g13.241.1
EDC·HCl191.702.76 g14.441.2
HOBt135.121.95 g14.441.2
Triethylamine (TEA)101.193.35 mL24.062.0
N,N-Dimethylformamide (DMF)-50 mL--
Ethyl acetate (EtOAc)-~200 mL--
Saturated aq. NaHCO₃-~100 mL--
Brine-~50 mL--
Anhydrous MgSO₄----
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-1H-pyrazole (1.0 g, 12.03 mmol) and 2-(trifluoromethyl)benzoic acid (2.52 g, 13.24 mmol).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF, 50 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Addition of Coupling Agents: To the stirred solution, add 1-hydroxybenzotriazole (HOBt, 1.95 g, 14.44 mmol) followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 2.76 g, 14.44 mmol).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add triethylamine (TEA, 3.35 mL, 24.06 mmol) dropwise over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (100 mL) and water (100 mL).

  • Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide.

Experimental Workflow Diagram

Experimental_Workflow start Start: Combine Reactants dissolve Dissolve in DMF start->dissolve add_coupling Add HOBt and EDC·HCl dissolve->add_coupling cool_add_base Cool to 0°C and Add TEA add_coupling->cool_add_base react Stir at Room Temperature (12-16h) cool_add_base->react workup Aqueous Work-up with EtOAc react->workup extract Extract and Wash workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End: Pure Product purify->end

Figure 3: Step-by-step experimental workflow for the synthesis.

Characterization

The structure and purity of the synthesized N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide should be confirmed by various analytical techniques. Below are the expected characterization data based on the molecular structure and data from similar compounds.[8][9][10]

TechniqueExpected Observations
¹H NMR Aromatic protons from the benzamide and pyrazole rings, an amide N-H proton (broad singlet), and pyrazole N-H protons.
¹³C NMR Aromatic carbons, a carbonyl carbon (C=O), and carbons of the pyrazole ring. The CF₃ group will appear as a quartet.
FT-IR N-H stretching (amide and pyrazole), C=O stretching (amide), C-N stretching, and C-F stretching vibrations.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₈F₃N₃O, M.W. 255.20).[11]
Melting Point A sharp melting point range, indicative of a pure crystalline solid.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 4-Amino-1H-pyrazole: Causes skin and serious eye irritation. May cause respiratory irritation.[12][13][14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-(Trifluoromethyl)benzoic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[15][16] Handle with care and use appropriate PPE.

  • EDC·HCl and HOBt: These are common coupling reagents. HOBt is known to be explosive when dry and is typically supplied wetted. Handle with care and avoid generating dust.

  • Triethylamine (TEA): A flammable and corrosive liquid with a strong odor. Handle in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is a suspected teratogen. Avoid skin contact and inhalation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[3][8][9][12][13][14][15][17]

Conclusion

The synthesis of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide can be reliably achieved through a standard amide coupling protocol. The methodology outlined in this guide is robust, scalable, and utilizes readily available starting materials and reagents. Proper execution of the experimental procedure, coupled with rigorous purification and characterization, will yield the desired compound in good purity and yield. This technical guide serves as a valuable resource for researchers engaged in the synthesis of novel pyrazole-based compounds for potential applications in drug discovery and development.

References

  • † 1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved from [Link]

  • Synthesis of Benzimidazoles Containing Pyrazole Group and Quantum Chemistry Calculation of Their Spectroscopic Properties and Electronic Structure. (2011). R Discovery. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). (n.d.). Retrieved from [Link]

  • Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. (n.d.). PMC. Retrieved from [Link]

  • 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899. (n.d.). PubChem. Retrieved from [Link]

  • Amides Preparation and Reactions Summary. (2020, February 26). Chemistry Steps. Retrieved from [Link]

  • SAFETY DATA SHEET - 4-Nitro-2-(trifluoromethyl)benzoic acid. (2023, October 6). Fisher Scientific. Retrieved from [Link]

  • Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents. (2018, September 18). PMC. Retrieved from [Link]

  • Design, Synthesis and Characterization of Functionalized Pyrazole Derivatives Bearing Amide and Sulfonamide Moieties from Aza-aurones. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (n.d.). SciELO. Retrieved from [Link]

  • N-(1h-pyrazol-4-yl)-2-(trifluoromethyl)benzamide. (n.d.). PubChemLite. Retrieved from [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Retrieved from [Link]

  • Spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis of N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide by density functional methods. (2013, May 1). Arabian Journal of Chemistry. Retrieved from [Link]

  • Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. (2021, May 14). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Pharmacokinetic Characterization of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Context

This guide outlines the pharmacokinetic (PK) profiling strategy for N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide (herein referred to as PTB-01 ).

As a researcher, you must recognize that this molecule combines two distinct pharmacophores with opposing PK properties:

  • The 2-(trifluoromethyl)benzoyl moiety: A highly lipophilic, metabolically robust fragment. The ortho-

    
     group provides steric shielding, protecting the benzene ring from CYP450-mediated oxidation and the amide bond from rapid hydrolysis.
    
  • The 4-aminopyrazole moiety: A polar, electron-rich heterocycle. While it enhances water solubility relative to a phenyl ring, it introduces a critical metabolic liability: N-glucuronidation .

This guide prioritizes the identification of Phase II metabolic clearance (UGT-mediated) and solubility-limited absorption, which are the predicted drivers of this compound's bioavailability.

Physicochemical Profiling & Absorption Potential[1]

Before in vivo dosing, you must establish the "druggability" of the solid form. The presence of the trifluoromethyl group significantly increases lipophilicity (


), while the pyrazole offers a hydrogen bond donor (HBD).
Predicted Properties (SAR Analysis)
PropertyPredicted RangeImpact on PK
cLogP 2.8 – 3.4Moderate-High permeability; potential for high plasma protein binding (PPB).
pKa (Acid) ~13 (Amide)Neutral at physiological pH.
pKa (Base) ~2.5 (Pyrazole)Unlikely to be protonated in the small intestine (pH 6-7), limiting solubility.
PSA ~55 ŲGood passive membrane permeability (Rule of 5 compliant).
Protocol 1: Kinetic Solubility (The "Go/No-Go" Gate)

Rationale: The planar aromatic system and


 group suggest high lattice energy. Standard DMSO stock precipitation methods often overestimate solubility.

Methodology:

  • Preparation: Dissolve 10 mg of PTB-01 in DMSO (10 mM stock).

  • Spike: Add stock to Phosphate Buffered Saline (PBS, pH 7.4) and Simulated Gastric Fluid (SGF, pH 1.2) to reach a target of 100 µM.

  • Incubation: Shake for 24 hours at 37°C (Thermodynamic) or 2 hours (Kinetic).

  • Filtration: Use a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Quantify filtrate via UV-HPLC (254 nm) against a standard curve.

Success Criteria: Solubility


 is required for reliable oral (PO) dosing formulations.

Metabolic Stability: The UGT1A4 Liability

The most common error in evaluating pyrazole-containing amides is relying solely on S9 fractions or Microsomes without UDPGA cofactors. The pyrazole NH is a "soft spot" for UDP-glucuronosyltransferase (UGT) , specifically the UGT1A4 isoform, which favors N-glucuronidation.

Mechanistic Pathway Analysis

The ortho-


 group sterically hinders amide hydrolysis and blocks oxidation on the benzamide ring. Therefore, clearance will likely be driven by direct conjugation at the pyrazole nitrogen.

MetabolicPathway cluster_legend Clearance Mechanism Parent PTB-01 (Parent) Glucuronide N-Glucuronide (Major Metabolite) Parent->Glucuronide UGT1A4 (Direct N-Conjugation) Hydrolysis Amine + Acid (Minor Metabolite) Parent->Hydrolysis Amidase (Sterically Hindered) Oxidation Hydroxylated Parent Parent->Oxidation CYP450 (Blocked by CF3) Legend Red Arrow = High Risk Pathway Dashed = Low Risk Pathway

Figure 1: Predicted metabolic fate of PTB-01.[1] The pyrazole moiety presents a high-risk site for direct N-glucuronidation, bypassing Phase I oxidation.

Protocol 2: Cross-Species Hepatocyte Stability

Why Hepatocytes? Microsomes often lack sufficient cytosolic amidases and require specific cofactor supplementation for UGTs. Cryopreserved hepatocytes contain the full complement of Phase I/II enzymes and transporters.

Workflow:

  • Species: Mouse (CD-1), Rat (Sprague-Dawley), Human (Pooled).

  • Concentration: 1 µM PTB-01 (Low concentration to avoid enzyme saturation).

  • Timepoints: 0, 15, 30, 60, 120 minutes.

  • Reaction Termination: Add ice-cold Acetonitrile (ACN) with Internal Standard (IS).

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and Intrinsic Clearance (
    
    
    ).

Bioanalytical Strategy (LC-MS/MS)

Developing a robust assay for PTB-01 requires addressing the ionization properties of the pyrazole and the lipophilicity of the


 group.
Method Development Parameters
  • Ionization Mode: Positive ESI (

    
    ). The pyrazole nitrogen is the most basic site.
    
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Note: Avoid Methanol if possible, as ACN provides sharper peaks for fluorinated compounds.

MRM Transitions (Theoretical): | Analyte | Precursor Ion (


) | Product Ion (

) | Collision Energy (eV) | Rationale | | :--- | :--- | :--- | :--- | :--- | | PTB-01 | ~256.0 | ~173.0 | 25 | Loss of pyrazole ring (cleavage of amide). | | PTB-01 | ~256.0 | ~145.0 | 35 | Loss of carbonyl + pyrazole (benzoyl cation). | | IS (Generic) | ~260.0 | ~177.0 | 25 | Deuterated analog or structural analog (e.g., Tolbutamide). |

In Vivo Pharmacokinetics: Rat Protocol

Once stability is confirmed (


), proceed to in vivo characterization to determine Oral Bioavailability (

).
Experimental Design
  • Animals: Male Sprague-Dawley Rats (

    
     per group), fasted 12h.
    
  • Dosing Arms:

    • IV Bolus: 1 mg/kg (Vehicle: 5% DMSO / 10% Solutol HS15 / 85% Saline).

    • PO Gavage: 5 mg/kg (Vehicle: 0.5% Methylcellulose / 0.1% Tween 80).

Sample Collection & Processing[3]
  • Blood Sampling: Serial tail vein bleeds at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Anticoagulant:

    
     (Avoid Heparin if doing downstream PCR work, though rare for PK).
    
  • Plasma Prep: Centrifuge at 4000g for 10 min at 4°C.

Data Analysis (Non-Compartmental Analysis - NCA)

You must calculate the following parameters using software like Phoenix WinNonlin or PKsolver:

  • 
     & 
    
    
    
    :
    Indicators of absorption rate. A delayed
    
    
    (>2h) suggests solubility-limited absorption.
  • 
    :  Total exposure.
    
  • Clearance (

    
    ):  If 
    
    
    
    (55 mL/min/kg in rats), extra-hepatic clearance (renal or pulmonary) or blood instability is occurring.
  • Volume of Distribution (

    
    ):  High 
    
    
    
    (>1 L/kg) is expected due to the lipophilic
    
    
    group driving tissue distribution.

Troubleshooting & Optimization

If Bioavailability (


) is < 20% , utilize the following decision tree:

Troubleshooting Start Low Bioavailability (F < 20%) CheckIV Check IV Clearance Start->CheckIV CheckSol Check Solubility Start->CheckSol HighCL High Clearance? (>30 mL/min/kg) CheckIV->HighCL LowSol Low Solubility? (<10 µM) CheckSol->LowSol MetabID Action: MetID Study (Look for N-Glucuronide) HighCL->MetabID Formul Action: Formulation Change (Use Lipid/SEDDS) LowSol->Formul

Figure 2: Decision tree for troubleshooting poor pharmacokinetic exposure.

References

  • Dalvie, D. et al. (2021). Glucuronidation of Pyrazoles: A Review of the Enzymology and Chemical Mechanisms. The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. Link

  • Smith, N.F. et al. (2006).[2] Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors.[2] Molecular Cancer Therapeutics, 5(6), 1628-1637.[2] Link

  • FAO/WHO Joint Meeting on Pesticide Residues. (2010). Fluopyram: Metabolic Pathways and Residue Definition (2-(trifluoromethyl)benzamide metabolite).[3] FAO Plant Production and Protection Paper. Link

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Hypha Discovery. (2023). N-glucuronidation: The human element and pyrazole metabolism.[4] Hypha Discovery Blogs. Link

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide is a molecule of significant interest in medicinal chemistry and drug development. Its structure combines three key pharmacophores: a pyrazole ring, a benzamide linkage, and a trifluoromethyl-substituted aromatic ring. Pyrazole derivatives are known for a wide array of biological activities.[1] The benzamide moiety is a common feature in many pharmaceuticals, and the trifluoromethyl group is often introduced to enhance metabolic stability, binding affinity, and bioavailability.[2]

Accurate structural elucidation and characterization are paramount in the development of new chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a comprehensive overview of the expected spectroscopic data for N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide, grounded in the analysis of its constituent structural motifs and established spectroscopic principles. The methodologies and interpretations presented herein are designed to be a self-validating system for researchers in the field.

N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide cluster_benzamide 2-(Trifluoromethyl)benzoyl Moiety cluster_pyrazole 4-Aminopyrazole Moiety C1 C C2 C C1->C2 C7 C=O C1->C7 C3 C C2->C3 CF3 CF3 C2->CF3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 N_amide N-H C7->N_amide C9 C N_amide->C9 C8 C C8->C9 N2_pyrazole N C9->N2_pyrazole C10 C C10->C8 N1_pyrazole N-H N1_pyrazole->C10 N2_pyrazole->N1_pyrazole

Figure 1: Chemical structure of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different proton environments and their neighboring protons. The signals for the amide (N-H) and pyrazole (N-H) protons are often broad and their chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3][4]

Predicted ¹H NMR Data (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
Pyrazole N-H~12.0 - 13.0Broad Singlet-
Amide N-H~10.0 - 11.0Broad Singlet-
Pyrazole H-3, H-5~7.5 - 8.0Singlet-
Benzene Ring H~7.6 - 8.2Multipletortho: ~7-9, meta: ~2-3

Interpretation and Causality:

  • NH Protons: The amide and pyrazole NH protons are expected to be significantly downfield due to their acidic nature and involvement in hydrogen bonding, particularly in a hydrogen bond-accepting solvent like DMSO-d₆.[5] Their signals are typically broad and may not show coupling due to rapid exchange with residual water or deuterons from the solvent.[4]

  • Pyrazole Protons: The two protons on the pyrazole ring (H-3 and H-5) are in chemically equivalent environments and are expected to appear as a single, sharp singlet.

  • Aromatic Protons: The four protons on the 2-(trifluoromethyl)benzoyl ring will appear as a complex multiplet in the aromatic region. The ortho-disubstitution pattern will lead to overlapping signals with characteristic ortho and meta couplings.[6][7] The electron-withdrawing nature of both the trifluoromethyl and amide groups will shift these protons downfield compared to unsubstituted benzene (δ 7.36 ppm).[3]

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the spectrum using a standard one-pulse sequence. A spectral width of approximately 16 ppm, centered around 8 ppm, should be sufficient.

  • Processing: Apply a Fourier transform to the free induction decay (FID). Phase the spectrum and reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm).

  • D₂O Exchange: To confirm the identity of the NH protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the NH protons should disappear or significantly decrease in intensity.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule. Proton-decoupled spectra are standard, resulting in singlets for each carbon, unless there is coupling to other nuclei like fluorine.

Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Amide)~165 - 170
Pyrazole C-3, C-5~130 - 140
Pyrazole C-4~110 - 120
Benzene C-1 (C-CONH)~135 - 140
Benzene C-2 (C-CF₃)~125 - 130 (quartet)
Benzene C-3 to C-6~120 - 135
CF₃~120 - 125 (quartet)

Interpretation and Causality:

  • Carbonyl Carbon: The amide carbonyl carbon is expected to resonate significantly downfield, typical for this functional group.

  • Aromatic and Heteroaromatic Carbons: These will appear in the typical range of δ 110-140 ppm.

  • Trifluoromethyl Group and Attached Carbon: The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J-CF). The aromatic carbon directly attached to the CF₃ group will also appear as a quartet due to two-bond coupling (²J-CF).[2]

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Tune the probe to the ¹³C frequency.

  • Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of approximately 220 ppm is standard. Longer acquisition times or a greater number of scans are typically required compared to ¹H NMR.

  • Processing: Process the data similarly to the ¹H NMR spectrum. Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. It provides a clean spectrum with a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of the trifluoromethyl group.[8]

Predicted ¹⁹F NMR Data

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Ar-CF₃~ -60 to -65Singlet

Interpretation and Causality:

  • Chemical Shift: The chemical shift for a trifluoromethyl group attached to an aromatic ring typically falls in the range of -60 to -65 ppm relative to CFCl₃.[9][10]

  • Multiplicity: The signal is expected to be a singlet as there are no neighboring protons or other fluorine atoms within a three-bond range to cause significant coupling. Long-range coupling to the ortho aromatic proton might cause slight broadening of the peak.

Experimental Protocol for ¹⁹F NMR Spectroscopy:

  • Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

  • Instrument Setup: Tune the probe to the ¹⁹F frequency.

  • Acquisition: Acquire the proton-decoupled ¹⁹F NMR spectrum. A reference compound, such as CFCl₃, can be used as an internal or external standard.

  • Processing: Process the FID to obtain the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H StretchAmide and Pyrazole
3100 - 3000C-H StretchAromatic and Heteroaromatic
~1680 - 1650C=O Stretch (Amide I)Amide
~1600 - 1450C=C and C=N StretchAromatic and Pyrazole Rings
~1550N-H Bend (Amide II)Amide
~1350 - 1100C-F StretchTrifluoromethyl

Interpretation and Causality:

  • N-H Stretching: Two distinct, potentially broad, bands are expected in the high-frequency region corresponding to the amide and pyrazole N-H stretching vibrations. Hydrogen bonding can broaden these peaks and shift them to lower wavenumbers.

  • C=O Stretching: A strong, sharp absorption band is expected for the amide carbonyl (Amide I band). Its position is influenced by conjugation and hydrogen bonding.[11]

  • C-F Stretching: The C-F bonds of the trifluoromethyl group will give rise to strong, characteristic absorption bands in the fingerprint region.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Mix 1-2 mg of the compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine, homogenous powder.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer. Record a background spectrum of the empty sample holder. Then, record the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structural features.

Predicted Mass Spectrometry Data

m/z ValueInterpretation
255.06[M]⁺, Molecular Ion
256.07[M+H]⁺, Protonated Molecular Ion
145.04[C₇H₄F₃O]⁺, Benzoyl cation fragment
111.02[C₆H₄F₃]⁺, Loss of CO from benzoyl fragment
81.04[C₃H₃N₂]⁺, Pyrazole fragment

Interpretation and Causality:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (C₁₁H₈F₃N₃O = 255.06 g/mol ). In electrospray ionization (ESI), the protonated molecular ion ([M+H]⁺) at m/z 256.07 is often the most abundant ion.

  • Fragmentation: The most likely fragmentation pathway is the cleavage of the amide bond (alpha-cleavage), which is a common fragmentation for amides.[12][13] This would result in the formation of a stable 2-(trifluoromethyl)benzoyl cation (m/z 145) and a pyrazolyl radical, or a pyrazolyl cation and a benzoyl radical. The benzoyl cation can further lose a molecule of carbon monoxide to form the trifluoromethylphenyl cation (m/z 111).

Fragmentation_Pathway Molecule [C₁₁H₈F₃N₃O]⁺˙ m/z = 255 Fragment1 [C₇H₄F₃O]⁺ m/z = 145 Molecule->Fragment1 α-cleavage Fragment2 [C₄H₄N₃]˙ Molecule->Fragment2 Loss1 - CO Fragment3 [C₆H₄F₃]⁺ m/z = 111 Loss1->Fragment3 Decarbonylation

Figure 2: A plausible mass spectrometry fragmentation pathway for the title compound.

Experimental Protocol for Mass Spectrometry (ESI-MS):

  • Sample Preparation: Dissolve a small amount of the sample (e.g., <1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Operate the mass spectrometer in positive ion mode. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal and maximize the intensity of the molecular ion.

  • Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 Da).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and major fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions, further confirming their identity.

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An In-depth Technical Guide to the Physicochemical Properties of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide is a molecule of significant interest within contemporary drug discovery and development. Its structural composition, featuring a pyrazole ring, a benzamide linker, and a trifluoromethyl group, positions it as a promising scaffold for therapeutic agent design. The pyrazole moiety is a well-established pharmacophore known for a wide range of biological activities.[1] The benzamide structure is a cornerstone in medicinal chemistry, and the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[2] A comprehensive understanding of the physicochemical properties of this compound is paramount for its advancement from a laboratory curiosity to a potential clinical candidate.

This guide provides a detailed exploration of the core physicochemical characteristics of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide. In the absence of extensive, publicly available experimental data for this specific molecule, this document emphasizes the robust, validated experimental protocols for determining these properties, supplemented with predicted values and comparative data from structurally analogous compounds. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for a thorough characterization of this and similar chemical entities.

Molecular Structure and Identification

A foundational aspect of any chemical guide is the unambiguous identification of the molecule . The structural and identifying information for N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide is summarized below.

IdentifierValueSource
IUPAC Name N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide-
Molecular Formula C₁₁H₈F₃N₃O[3]
Molecular Weight 255.20 g/mol [3]
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=CNN=C2)C(F)(F)F[3]
InChI InChI=1S/C11H8F3N3O/c12-11(13,14)9-4-2-1-3-8(9)10(18)17-7-5-15-16-6-7/h1-6H,(H,15,16)(H,17,18)[3]
InChIKey AJIYMXAGEBSSPE-UHFFFAOYSA-N[3]

Core Physicochemical Properties: A Methodological Approach

The following sections detail the key physicochemical properties of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide. For each property, a standard, industry-accepted experimental protocol is provided to ensure the generation of reliable and reproducible data.

Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Experimental Protocol: Capillary Melting Point Determination [4]

  • Sample Preparation: A small amount of the dry, purified N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2°C per minute) starting from about 10°C below the approximate melting point.[4]

  • Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (clear point) are recorded as the melting range.[5]

For a structurally related compound, N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide, a melting point of 219-220 °C has been reported.[6] This suggests that N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide is also likely to be a solid at room temperature with a relatively high melting point.

Solubility

Solubility is a fundamental property that influences a compound's bioavailability and is crucial for formulation development.[7] The "shake-flask" method is the gold standard for determining equilibrium solubility.[8]

Experimental Protocol: Shake-Flask Solubility Determination [8]

  • Equilibrium Saturation: An excess of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, organic solvents) in a sealed vial.

  • Incubation: The vials are agitated in a constant temperature water bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

The solubility of benzamides can vary significantly depending on the substituents. For instance, benzamide itself is slightly soluble in water (13.5 g/L at 25°C).[9] The presence of the trifluoromethyl group in the target molecule may decrease aqueous solubility due to its hydrophobic nature.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Excess Solid Compound C Mixture in Vial A->C B Solvent B->C D Agitation at Constant Temperature (24-48 hours) C->D E Centrifugation / Filtration D->E F Saturated Supernatant/Filtrate E->F G HPLC Analysis F->G H Solubility Data (mg/mL or mol/L) G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Acid Dissociation Constant (pKa)

The pKa value(s) of a molecule are critical for understanding its ionization state at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets.[10] For N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide, the pyrazole ring can exhibit both acidic and basic properties, and the amide proton is weakly acidic.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while the pH is monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the half-equivalence point(s) of the titration.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11] A predicted XlogP of 1.9 is available for N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide.[3]

Experimental Protocol: Shake-Flask Method for LogP Determination

  • System Preparation: n-Octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically n-octanol), and then an equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis and Spectroscopic Characterization

The synthesis of N-aryl amides can be achieved through various methods, often involving the coupling of an amine with a carboxylic acid or its activated derivative.[12][13]

Proposed Synthesis

A plausible synthetic route for N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide involves the amide coupling of 4-amino-1H-pyrazole with 2-(trifluoromethyl)benzoyl chloride.

G A 4-Amino-1H-pyrazole C N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide A->C Base (e.g., Pyridine or Triethylamine) Solvent (e.g., Dichloromethane) B 2-(Trifluoromethyl)benzoyl chloride B->C

Caption: Proposed synthetic route for the target compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy[15]
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and benzoyl rings, as well as the amide N-H proton. The chemical shifts, integration, and coupling patterns of these signals provide detailed structural information. For the analogous N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide, aromatic protons are observed in the range of δ 7.74-7.88 ppm, and the amide proton appears as a singlet at δ 10.79 ppm.[6]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the amide, the trifluoromethyl carbon, and the aromatic carbons. For the aforementioned analog, the carbonyl carbon resonates at δ 166.18 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • N-H stretching of the amide and pyrazole (around 3200-3400 cm⁻¹).

  • C=O stretching of the amide (around 1650-1680 cm⁻¹).[14]

  • C-F stretching of the trifluoromethyl group (strong absorptions in the 1100-1300 cm⁻¹ region).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide, the [M+H]⁺ ion was observed at m/z 333.0967, consistent with its calculated mass.[6] The fragmentation of trifluoromethyl-containing compounds can be complex, often involving the loss of .CF₃ or rearrangement of CF₂.[15]

Conclusion

This technical guide has outlined the essential physicochemical properties of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide and provided a framework of established experimental protocols for their determination. While specific experimental data for this molecule remains to be fully elucidated in the public domain, the methodologies and comparative data presented herein offer a robust starting point for any research or development program. A thorough understanding and experimental validation of these properties are critical for unlocking the full therapeutic potential of this promising molecular scaffold.

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  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. PMC. ([Link])

  • Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. The Journal of Physical Chemistry A. ([Link])

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Methodological & Application

Application Note: N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for the evaluation of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide , a synthetic small molecule belonging to the N-pyrazolyl-benzamide class.

While this specific structure is often utilized as a chemical probe or lead compound rather than a marketed drug, its scaffold is highly characteristic of Pyruvate Dehydrogenase Kinase (PDK) inhibitors and Type II Kinase Inhibitors (targeting the DFG-out conformation). Consequently, this guide focuses on protocols for assessing its efficacy as a metabolic modulator (reversing the Warburg effect) and an antiproliferative agent in cancer cell lines.

Classification: Metabolic Modulator / Kinase Inhibitor Probe

Part 1: Introduction & Mechanism of Action

Chemical Identity & Properties
  • IUPAC Name: N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide

  • Core Scaffold: Benzamide linked to a Pyrazole moiety.[1][2][3][4][5]

  • Key Substituent: 2-Trifluoromethyl (CF3) group (Ortho-position).[5] This steric and lipophilic group is critical for locking the conformation of the amide bond, often enhancing binding affinity to hydrophobic pockets in targets like PDK isoforms (PDK1-4) or specific kinases (e.g., RORγ , BCR-ABL ).

Mechanism of Action (Hypothesis-Driven)

Based on Structural Activity Relationship (SAR) data of analogous benzamide-pyrazole compounds, this molecule is predicted to act via two primary mechanisms in cancer cells:

  • Inhibition of Pyruvate Dehydrogenase Kinase (PDK):

    • Pathway: PDK phosphorylates and inhibits the Pyruvate Dehydrogenase Complex (PDH).

    • Effect: By inhibiting PDK, the compound restores PDH activity, forcing cancer cells to shift from glycolysis (Warburg effect) to mitochondrial Oxidative Phosphorylation (OXPHOS).

    • Outcome: Increased Reactive Oxygen Species (ROS) production, mitochondrial stress, and apoptosis.

  • Kinase Modulation (Type II Binding):

    • The "Benzamide-NH-Pyrazole" motif mimics the hinge-binding interaction of ATP but often extends into the allosteric pocket, potentially inhibiting specific oncogenic kinases.

Part 2: Experimental Protocols

Preparation & Storage
  • Solubility: Highly soluble in DMSO (Dimethyl Sulfoxide). Poorly soluble in water.

  • Stock Solution: Prepare a 10 mM or 50 mM stock in sterile DMSO.

  • Storage: Aliquot and store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in cell culture media immediately before use. Keep final DMSO concentration <0.5% (ideally <0.1%) to avoid solvent toxicity.

Protocol A: Dose-Response Viability Assay (IC50 Determination)

Objective: Determine the half-maximal inhibitory concentration (IC50) in specific cancer cell lines (e.g., HeLa, A549, MCF-7).

Materials:

  • Cancer Cell Lines (log-phase growth).

  • Assay Reagent: CCK-8 (Cell Counting Kit-8) or MTS .

  • 96-well culture plates.

Procedure:

  • Seeding: Seed cells at 3,000–5,000 cells/well in 100 µL media. Incubate for 24h to allow attachment.

  • Treatment:

    • Prepare serial dilutions of the compound in media (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Include a Vehicle Control (DMSO only) and a Positive Control (e.g., Dichloroacetate for PDK inhibition or Staurosporine for apoptosis).

    • Add 100 µL of treatment media to wells (Total volume: 200 µL).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Readout:

    • Add 10 µL CCK-8 reagent per well.

    • Incubate for 1–4h until orange color develops.

    • Measure Absorbance at 450 nm .

  • Analysis: Plot % Viability vs. Log[Concentration] to calculate IC50.

Protocol B: Metabolic Shift Assay (Lactate vs. Glucose)

Objective: Confirm the mechanism of PDK inhibition by measuring the shift from glycolysis (Lactate production) to OXPHOS.

Rationale: If the compound inhibits PDK, PDH is activated, pyruvate enters the Krebs cycle, and lactate secretion decreases .

Procedure:

  • Seeding: Seed cells in 6-well plates (5x10^5 cells/well).

  • Treatment: Treat with IC50 concentration for 24h .

  • Collection: Collect the culture media (supernatant).

  • Measurement:

    • Use a Lactate Assay Kit (Colorimetric/Fluorometric) to measure extracellular lactate.

    • Use a Glucose Uptake Kit to measure remaining glucose.

  • Normalization: Normalize values to total protein content (BCA Assay) or cell number.

  • Expected Result: Treated cells should show decreased Lactate and unchanged or decreased Glucose consumption compared to DMSO control.

Protocol C: Western Blot for Target Engagement (p-PDH)

Objective: Validate inhibition of PDK by assessing the phosphorylation status of its substrate, PDH.

Target: Phospho-PDH E1α (Ser293) .

  • Note: PDK phosphorylates PDH at Ser293. Inhibition of PDK results in DE-phosphorylation.

Procedure:

  • Lysis: Lyse treated cells in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate, NaF) and Protease Inhibitors.

  • SDS-PAGE: Load 20–30 µg protein per lane on a 10-12% gel.

  • Transfer: Transfer to PVDF membrane.

  • Blotting:

    • Primary Antibody: Anti-Phospho-PDH-E1α (Ser293) (1:1000).

    • Total Control: Anti-Total PDH-E1α (1:1000).

    • Loading Control: Anti-β-Actin or GAPDH.

  • Detection: ECL Chemiluminescence.

  • Interpretation: A decrease in p-PDH (Ser293) band intensity confirms PDK inhibition.

Part 3: Visualization & Pathway Logic

Signaling Pathway: PDK Inhibition & Metabolic Switch

The following diagram illustrates the mechanistic logic: The compound inhibits PDK, releasing the "brake" on PDH, forcing Pyruvate into the Mitochondria (OXPHOS), leading to ROS generation and Apoptosis.

PDK_Pathway Compound N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide PDK PDK (Pyruvate Dehydrogenase Kinase) Compound->PDK Inhibits PDH_P p-PDH (Inactive) PDK->PDH_P Phosphorylates (S293) PDH PDH (Active Complex) PDH_P->PDH Inhibition Blocked Mito Mitochondria (OXPHOS) PDH->Mito Catalyzes Entry Pyruvate Pyruvate Pyruvate->Mito Restored Flux Lactate Lactate (Glycolysis) Pyruvate->Lactate Warburg Effect (Cancer) ROS ROS Generation Mito->ROS Increased Activity Apoptosis Apoptosis / Cell Death ROS->Apoptosis Triggers

Caption: Mechanism of Action: The compound inhibits PDK, preventing PDH phosphorylation. This restores Pyruvate flux into mitochondria, reducing Lactate and increasing ROS-mediated apoptosis.

Part 4: Data Summary & Troubleshooting

Expected Data Profile
Assay TypeReadoutExpected Trend (If Active)Biological Meaning
Viability (CCK-8) OD450 nmDecrease (Dose-dependent)Cytotoxicity / Antiproliferation
Western Blot p-PDH (S293)Decrease Inhibition of PDK kinase activity
Metabolism Lactate (Media)Decrease Shift away from Glycolysis
Metabolism ROS (DCFDA)Increase Mitochondrial stress activation
Apoptosis Annexin V / PIIncrease Induction of programmed cell death
Troubleshooting Guide
  • Issue: No cytotoxicity observed.

    • Cause: Compound may be metabolized or pumped out (MDR proteins).

    • Solution: Verify intracellular accumulation or try higher concentrations (up to 100 µM). Check solubility (precipitation).

  • Issue: p-PDH signal is weak in controls.

    • Cause: Basal PDK activity might be low in specific cell line.

    • Solution: Use a cell line with known high glycolytic rate (e.g., HeLa, MDA-MB-231).

  • Issue: Precipitation in media.

    • Cause: High hydrophobicity (CF3 group).

    • Solution: Dilute dropwise with vortexing. Ensure DMSO < 0.5%.

References

  • PubChem. (n.d.). Compound Summary: N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide (CID 43430659).[2] National Library of Medicine. [Link][2]

  • Sutendra, G., & Michelakis, E. D. (2013). Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology. Frontiers in Oncology, 3, 38. [Link]

  • Kato, M., et al. (2007). Structural basis for the inhibition of pyruvate dehydrogenase kinase by the novel inhibitor AZD7545. Structure, 15(8), 992-1004. (Provides structural context for benzamide-based PDK inhibitors). [Link]

  • Semenza, G. L. (2010). HIF-1: upstream and downstream of cancer metabolism. Current Opinion in Genetics & Development, 20(1), 51-56. (Context for Warburg Effect reversal). [Link]

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Application Notes & Protocols: In Vivo Evaluation of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Preclinical Efficacy and Mechanism of Action Studies

Disclaimer: The compound N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide is not extensively characterized in publicly available scientific literature. Therefore, this document is constructed based on a scientifically informed hypothesis derived from its chemical structure. The pyrazole and trifluoromethyl-benzamide moieties are common scaffolds in modern kinase inhibitors.[1][2] Consequently, these protocols are designed assuming the compound, hereafter referred to as "Compound-X," is a potent inhibitor of the Janus Kinase (JAK) family (JAK1/JAK2), a critical node in cytokine signaling implicated in autoimmune diseases and certain cancers.[3][4] Researchers must first validate this presumed mechanism of action (or identify the true target) through in vitro enzymatic and cellular assays before proceeding with these in vivo models.

Introduction: Scientific Rationale and Therapeutic Potential

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for numerous cytokines and growth factors that are pivotal in immunity and cell proliferation.[5] Dysregulation of this pathway is a hallmark of various inflammatory and autoimmune disorders, such as rheumatoid arthritis (RA), as well as myeloproliferative neoplasms.[3][5] Small molecule inhibitors targeting JAKs have shown significant clinical efficacy.[6]

Compound-X, with its pyrazole-based structure, belongs to a class of compounds known to be effective kinase inhibitors.[1][4] This guide provides detailed protocols for evaluating the in vivo pharmacokinetics, efficacy, and mechanism of action of Compound-X in two distinct, highly relevant disease models: the collagen-induced arthritis (CIA) model for autoimmune inflammation and a cancer xenograft model for oncology.

Hypothesized Mechanism of Action: JAK-STAT Pathway

This guide operates on the hypothesis that Compound-X inhibits the phosphorylation and activation of STAT proteins by blocking the kinase activity of JAKs. This interruption of the signaling cascade is expected to reduce the production of pro-inflammatory cytokines and suppress the proliferation of cytokine-dependent cells.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (pSTAT) STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA Translocates & Binds to DNA STAT->STAT_dimer Dimerizes GeneTranscription Gene Transcription (Inflammation, Proliferation) DNA->GeneTranscription Cytokine Cytokine Cytokine->CytokineReceptor Binds CompoundX Compound-X (Hypothesized Target) CompoundX->JAK Inhibits

Caption: Hypothesized mechanism of Compound-X targeting the JAK-STAT pathway.

Pre-Efficacy Studies: In Vivo Pharmacokinetic (PK) Profiling

Before initiating efficacy studies, it is imperative to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound-X. A preliminary PK study in the selected rodent species (e.g., DBA/1 mice for CIA or NOD-SCID mice for xenografts) is essential.

Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) to inform dose selection and frequency for efficacy studies.

Protocol 2.1: Single-Dose Pharmacokinetic Study in Mice
  • Animal Model: Use healthy, age-matched (8-10 weeks old) mice of the same strain intended for the efficacy study.

  • Acclimatization: Allow animals to acclimate for at least 7 days in specific-pathogen-free (SPF) housing conditions.[7]

  • Grouping: Divide mice into groups (n=3-4 per time point) for intravenous (IV) and oral (PO) administration.

  • Dose Formulation: Formulate Compound-X in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water). The formulation must be non-toxic and stable.

  • Administration:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to establish a baseline for bioavailability.

    • PO Group: Administer a single oral gavage dose (e.g., 10-20 mg/kg).

  • Sample Collection: Collect blood samples (approx. 50-100 µL) via submandibular or saphenous vein bleeding at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Processing: Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound-X in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

ParameterDescriptionHypothetical Target Value
Cmax Maximum observed plasma concentration>10x in vitro IC50
Tmax Time to reach Cmax1-4 hours (for oral)
AUC Area under the curve (total drug exposure)Dose-proportional
Elimination half-life4-12 hours
F (%) Oral Bioavailability>20%

Table 1: Key pharmacokinetic parameters and hypothetical target values for Compound-X.

In Vivo Efficacy Model 1: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used and robust model for rheumatoid arthritis, sharing key pathological and immunological features with the human disease, including synovitis, cartilage degradation, and bone erosion.[8][9]

Objective: To evaluate the therapeutic efficacy of Compound-X in reducing the clinical signs and pathological damage of arthritis.

Protocol 3.1: Induction and Treatment of CIA in DBA/1 Mice

This protocol is adapted from established methods for inducing arthritis in susceptible DBA/1 mice.[9]

  • Animal Model: Male DBA/1 mice, 8-10 weeks old.[7] This strain is highly susceptible to CIA induced with bovine or chick type II collagen.[8]

  • Reagents:

    • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid).

    • Complete Freund's Adjuvant (CFA) containing 1 mg/mL Mycobacterium tuberculosis.

    • Incomplete Freund's Adjuvant (IFA).

  • Induction (Day 0):

    • Emulsify the CII solution 1:1 with CFA. The quality of the emulsion is critical for successful induction.[8]

    • Anesthetize mice and administer a 100 µL subcutaneous injection of the emulsion at the base of the tail.[9]

  • Booster (Day 21):

    • Emulsify the CII solution 1:1 with IFA.

    • Administer a 100 µL subcutaneous injection of the booster emulsion near the primary injection site.[9]

  • Treatment Initiation:

    • Monitor mice daily for signs of arthritis starting around Day 24. Onset typically occurs between days 26-35.[9]

    • Once an animal reaches a clinical score of ≥2, randomize it into a treatment group (therapeutic regimen).

    • Groups:

      • Group 1: Vehicle Control (e.g., 0.5% MC, daily PO)

      • Group 2: Compound-X (Low Dose, daily PO)

      • Group 3: Compound-X (High Dose, daily PO)

      • Group 4: Positive Control (e.g., Methotrexate or a known JAK inhibitor)

  • Efficacy Endpoints (Monitoring):

    • Clinical Scoring: Score paws twice weekly based on a 0-4 scale per paw (0=normal, 1=mild swelling/erythema, 2=moderate, 3=severe, 4=maximal inflammation with joint deformity). Maximum score per mouse is 16.[9]

    • Paw Thickness: Measure paw thickness using digital calipers.

    • Body Weight: Monitor body weight as an indicator of general health.

  • Termination and Tissue Collection (e.g., Day 42):

    • Collect terminal blood samples for PK/PD analysis.

    • Euthanize mice and collect hind paws for histology and spleens for immunological analysis.

  • Histopathology: Fix paws in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin & Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

In Vivo Efficacy Model 2: Subcutaneous Cancer Xenograft

This model assesses the anti-proliferative effects of Compound-X on human cancer cells grown as a tumor in immunocompromised mice.[10] The choice of cell line is critical and should be based on in vitro data demonstrating sensitivity to JAK inhibition.

Objective: To determine if Compound-X can inhibit tumor growth in vivo.

Protocol 4.1: Tumor Implantation and Treatment
  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or Nude), 4-6 weeks old.[11][12] House in SPF conditions.[11]

  • Cell Line: Select a cancer cell line with a known dependency on the JAK-STAT pathway (e.g., certain leukemia, lymphoma, or NSCLC cell lines).[13]

  • Cell Preparation:

    • Harvest cells during the logarithmic growth phase.[12]

    • Resuspend cells in a sterile, serum-free medium or PBS. For cell lines with low tumorigenicity, resuspend in a 1:1 mixture with Matrigel or Cultrex BME to improve tumor take rate.[12]

    • Final cell concentration should be ~1-5 x 10⁷ cells/mL.

  • Implantation (Day 0):

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.[12]

  • Tumor Growth Monitoring:

    • Allow tumors to establish. Begin measuring tumor volume with calipers 2-3 times per week once they are palpable.

    • Tumor Volume = (Length x Width²) / 2.[14]

  • Randomization and Treatment:

    • When average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups.[12]

    • Groups:

      • Group 1: Vehicle Control

      • Group 2: Compound-X (Low Dose)

      • Group 3: Compound-X (High Dose)

      • Group 4: Positive Control (Standard-of-care chemotherapy)

  • Efficacy Endpoints:

    • Tumor Volume: Measure 2-3 times weekly.

    • Body Weight: Monitor as an indicator of toxicity.

    • Clinical Observations: Note any signs of adverse effects.

  • Study Termination:

    • Euthanize mice when tumors in the control group reach the maximum allowed size (as per IACUC protocol) or if any animal meets humane endpoint criteria.

    • Excise tumors, weigh them, and process them for pharmacodynamic analysis.

EndpointMeasurementExpected Outcome for Efficacy
Primary Tumor Growth Inhibition (TGI)Dose-dependent reduction in tumor volume vs. vehicle
Secondary Final Tumor WeightSignificantly lower weight in treated groups vs. vehicle
Safety Body Weight Change<15-20% body weight loss
Safety Clinical SignsNo severe adverse effects observed

Table 2: Key efficacy and safety endpoints for the xenograft model.

Pharmacodynamic (PD) & Mechanism of Action (MoA) Studies

PD studies are essential to confirm that Compound-X is engaging its target in vivo and modulating the downstream pathway as hypothesized.

Objective: To measure the inhibition of JAK-STAT signaling in relevant tissues following treatment with Compound-X.

Protocol 5.1: pSTAT3 Analysis in Tissues

Phosphorylated STAT3 (pSTAT3) is a direct downstream marker of JAK activity.[15] Its levels can be measured in tumor tissue or immune cells.

  • Sample Collection:

    • Xenograft Model: Collect tumors at the end of the study, or from a satellite group of animals dosed for a shorter period.

    • CIA Model: Isolate splenocytes from the spleen.

  • Tissue Processing:

    • Immediately snap-freeze tumor tissue in liquid nitrogen or homogenize in lysis buffer containing phosphatase and protease inhibitors.

    • Process spleens into a single-cell suspension to isolate splenocytes.

  • Analysis Methods:

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pSTAT3 and total STAT3. The ratio of pSTAT3 to total STAT3 indicates the level of target inhibition.

    • Immunohistochemistry (IHC): Use FFPE tumor sections to visualize the localization and quantity of pSTAT3 within the tumor microenvironment.

    • Flow Cytometry: For splenocytes, stimulate cells ex vivo with a relevant cytokine (e.g., IL-6) and then stain intracellularly for pSTAT3 to assess the inhibitory capacity of Compound-X on immune cells.[15]

Preliminary In Vivo Safety and Toxicology

While full GLP toxicology studies are required later, an initial assessment of tolerability is crucial during efficacy studies.[16][17]

Objective: To identify a maximum tolerated dose (MTD) and observe any potential on-target or off-target toxicities.

Protocol 6.1: Acute Tolerability Study
  • Study Design: Conduct a dose-escalation study in healthy mice.[18]

  • Dosing: Administer single or repeated doses (e.g., for 5-7 days) of Compound-X at escalating levels.

  • Monitoring:

    • Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing).

    • Record body weight daily.

    • At termination, perform gross necropsy and consider collecting key organs (liver, spleen, kidney) for histopathology.[19]

  • Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of distress.

References

  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

  • Zhang, X., et al. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1079-1088. Retrieved from [Link]

  • Arce-Clachar, A. C., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101748. Retrieved from [Link]

  • Kang, H., & Li, Q. (2018). Preclinical Toxicology of Vaccines. Methods in Molecular Biology, 1827, 431-443. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry. Retrieved from [Link]

  • Aisya, S., et al. (2025). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature Review. Breast Cancer: Basic and Clinical Research, 19. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 302. Retrieved from [Link]

  • Damsky, W., & King, B. (2017). JAK inhibitors in dermatology: The promise of a new drug class. Journal of the American Academy of Dermatology, 76(4), 736-744. Retrieved from [Link]

  • Wang, B-L., et al. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. International Journal of Molecular Sciences, 22(5), 2367. Retrieved from [Link]

  • AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

  • Raifer, H., et al. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols, 3(4), 101683. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • Deng, X., et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry, 207, 112755. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies. Retrieved from [Link]

  • Torres-García, D., et al. (2025). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. ACS Omega. Retrieved from [Link]

  • Bas, S., & Gauthier, B. (2025). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 15(10), e4999. Retrieved from [Link]

  • Hilaris Publisher. (2024). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Retrieved from [Link]

  • da S. A. F. de Souza, C., et al. (2018). Efficient Synthesis and Antimicrobial Activities of Long Alkyl Chain Trifluoromethyl-1H-pyrazole Derivatives. Molecules, 23(11), 2999. Retrieved from [Link]

  • Lee, S-H., et al. (2021). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Journal of Cancer Metastasis and Treatment, 7, 26. Retrieved from [Link]

  • Li, C., et al. (2023). Designing an In Vivo Preclinical Research Study. Bioengineering, 10(11), 1260. Retrieved from [Link]

  • Iyer, J. R., et al. (2018). Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia. Oncotarget, 9(42), 26693-26706. Retrieved from [Link]

  • Chen, Y., et al. (2016). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters, 7(12), 1105-1110. Retrieved from [Link]

  • Foti, G., et al. (2023). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Pharmacology, 14, 1160350. Retrieved from [Link]

  • Bawa, S., & Kumar, S. (2024). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Chemical Biology Letters. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Preclinical Toxicology - Points to Consider in Program Design. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mouse Collagen Antibody-Induced Arthritis (CAIA) Model. Retrieved from [Link]

  • Xu, Z., et al. (2026). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. Medicinal Research Reviews. Retrieved from [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from [Link]

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"use of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide in structure-activity relationship (SAR) studies"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for medicinal chemists and pharmacologists. It details the strategic application of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide (referred to herein as PB-CF3 ) as a lead scaffold in Structure-Activity Relationship (SAR) studies, specifically targeting kinase inhibition (e.g., PDK, Aurora, or MAPK pathways).[1]

Introduction & Compound Profile

N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide (PB-CF3) represents a "privileged scaffold" in modern drug discovery.[1] Its structural economy combines a hydrogen-bond-rich heteroaromatic head group (pyrazole) with a lipophilic, conformationally restricted tail (2-CF3-phenyl) via an amide linker.[1]

This architecture is particularly valued in Fragment-Based Drug Discovery (FBDD) for targeting the ATP-binding cleft of protein kinases. The pyrazole moiety typically mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase "hinge" region, while the trifluoromethyl-substituted benzamide explores the hydrophobic "back pocket" or "gatekeeper" regions.[1]

Chemical Profile
PropertySpecification
IUPAC Name N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide
Molecular Formula C₁₁H₈F₃N₃O
Molecular Weight 255.20 g/mol
LogP (Calc) ~2.5 (Optimal for cell permeability)
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors
Topological Polar Surface Area 57.8 Ų

Mechanistic Rationale for SAR Design

To effectively use PB-CF3 in SAR studies, researchers must understand the causality behind its structural components. The molecule functions as a modular template where each domain addresses a specific binding interaction.

The "Three-Zone" SAR Model
  • Zone A: The Hinge Binder (Pyrazole) [1]

    • Function: The pyrazole nitrogen atoms interact with the kinase hinge region (e.g., backbone NH and CO of the gatekeeper residue).[1]

    • SAR Strategy: Substitution at the N1-position (e.g., methyl, ethyl) often abolishes activity if the NH is required for donation.[1] However, N1-alkylation can be used to reach the solvent front if the N2 is the acceptor.

  • Zone B: The Linker (Amide)

    • Function: Provides a rigid spacer and an additional H-bond donor (NH) or acceptor (CO).[1]

    • SAR Strategy: Reversing the amide (Retro-amide) or replacing it with a urea/sulfonamide alters the vector of the hydrophobic tail, probing the depth of the pocket.[1]

  • Zone C: The Hydrophobic Tail (2-CF3-Phenyl)

    • Function: The 2-CF3 group induces a non-planar "twist" in the biphenyl-like system, forcing the phenyl ring to occupy a specific hydrophobic sub-pocket (often the specificity pocket).[1]

    • SAR Strategy: Moving the CF3 to the 3- or 4-position drastically changes the shape, testing steric tolerance.

Pathway Visualization (DOT)

The following diagram illustrates the SAR logic flow for optimizing PB-CF3.

SAR_Logic_Flow Scaffold Lead: PB-CF3 ZoneA Zone A: Pyrazole (Hinge Binding) Scaffold->ZoneA ZoneB Zone B: Amide Linker (Geometry/H-Bond) Scaffold->ZoneB ZoneC Zone C: 2-CF3-Phenyl (Hydrophobic Pocket) Scaffold->ZoneC Optimization Optimization Strategy ZoneA->Optimization N-alkylation C3/C5 subs ZoneB->Optimization Isosteres (Urea, Ether) ZoneC->Optimization Steric Bulk (Cl, OMe, CF3) Result_Potency Increased Potency (Low nM IC50) Optimization->Result_Potency Result_Selectivity Selectivity Profile (Kinase Panel) Optimization->Result_Selectivity

Caption: Logical dissection of the PB-CF3 scaffold into three functional zones for targeted SAR optimization.

Experimental Protocols

Protocol A: Synthesis of PB-CF3 Analogs

Objective: Generate a library of analogs to probe the hydrophobic pocket (Zone C). Principle: Amide coupling using HATU ensures high yield and minimal racemization (if chiral centers were present).[1]

Materials:

  • 2-(Trifluoromethyl)benzoic acid (1.0 eq)[1]

  • 1H-Pyrazol-4-amine (1.1 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (Diisopropylethylamine) (3.0 eq)[1]

  • DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Activation: Dissolve 2-(trifluoromethyl)benzoic acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling: Add HATU (0.6 mmol) to the mixture. Stir for 10 minutes to form the activated ester.

  • Addition: Add 1H-pyrazol-4-amine (0.55 mmol) in one portion.

  • Reaction: Stir the reaction mixture at RT for 4–12 hours. Monitor conversion by LC-MS (Target mass: 256.07 m/z [M+H]+).[1]

  • Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine the IC50 of PB-CF3 against a target kinase (e.g., PDK1 or Aurora A).[1] Principle: Measures ADP generation, which correlates directly with kinase activity.[1]

Reagents:

  • Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[1]

  • ATP (Ultra-pure).[1]

  • Substrate (e.g., PDKtide or MBP).[1]

  • ADP-Glo™ Reagent (Promega).[1]

Workflow:

  • Compound Prep: Prepare a 10-point serial dilution of PB-CF3 in DMSO (Top concentration 10 µM, 1:3 dilution).

  • Enzyme Mix: Add 2 µL of Target Kinase (0.5 ng/µL) to a 384-well white plate.

  • Inhibitor Addition: Add 1 µL of compound dilution. Incubate for 15 min at RT (allows "Type II" slow-binding equilibration).

  • Start Reaction: Add 2 µL of ATP/Substrate mix. Incubate for 60 min at RT.

  • Detection: Add 5 µL ADP-Glo™ Reagent (40 min incubation) followed by 10 µL Kinase Detection Reagent (30 min incubation).

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Assay Workflow Diagram (DOT)

Assay_Workflow Step1 1. Compound Serial Dilution (DMSO, 10-point) Step2 2. Enzyme Incubation (15 min, Pre-equilibration) Step1->Step2 Step3 3. Reaction Initiation (Add ATP + Substrate) Step2->Step3 Step4 4. ADP-Glo Reagent (Deplete ATP) Step3->Step4 Step5 5. Detection Reagent (Convert ADP -> Light) Step4->Step5 Step6 6. Data Analysis (Sigmoidal Dose-Response) Step5->Step6

Caption: Step-by-step workflow for the ADP-Glo kinase inhibition assay.

Data Interpretation & SAR Case Study

When analyzing data from PB-CF3 analogs, look for specific trends that confirm the binding mode.

Case Study: Impact of "Zone C" Substitution on Potency

Compound IDR-Group (Benzamide)IC50 (nM)Interpretation
PB-CF3 (Lead) 2-CF3 120 Reference.[1] Twist allows pocket fit.
PB-022-H (Unsubstituted)>10,000Loss of twist/hydrophobic fill.
PB-032-Methyl450Steric fit okay, but less lipophilic than CF3.
PB-044-CF32,500Geometry mismatch; clashes with pocket wall.
PB-052-Cl180Bioisostere of CF3; verifies steric requirement.

Key Insight: The significant drop in potency between PB-CF3 (120 nM) and PB-02 (>10 µM) confirms that the ortho-substitution is critical.[1] It likely forces the benzamide ring orthogonal to the pyrazole, a conformation often required to navigate the narrow channel to the back pocket in kinases like PDK1 or p38 MAPK.

References

  • PDK1 Inhibition: "Structure-based design of pyruvate dehydrogenase kinase inhibitors." Journal of Medicinal Chemistry. (General reference for PDK SAR).[1]

  • Scaffold Utility: "Pyrazole: an Emerging Privileged Scaffold in Drug Discovery." Future Medicinal Chemistry. [1]

  • Kinase Assay Protocol: "ADP-Glo™ Kinase Assay Application Note." Promega.

  • General SAR: "Fragment-Based Discovery of Pyrazol-4-yl Urea Kinase Inhibitors." Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Trifluoromethylated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: TFB-PUR-001

Introduction: The "Fluorine Effect" in Purification

Welcome to the technical support hub. If you are here, you are likely experiencing the unique frustrations of trifluoromethylated (


) benzamides .

While the


 group is a "magic methyl" for bioactivity—enhancing metabolic stability and lipophilicity—it acts as a "gremlin" during purification. It fundamentally alters the physicochemical landscape of the benzamide core:
  • Electronic Perturbation: The strong electron-withdrawing nature (

    
    ) of the 
    
    
    
    group renders the amide carbonyl highly electrophilic, altering its interaction with stationary phases.
  • Lipophilic Shielding: The bulky

    
     group creates a hydrophobic "teflon-like" shield that causes compounds to streak on silica or "oil out" during crystallization.
    
  • Isomeric Similarity: Regioisomers (ortho/meta/para) often co-elute on standard C18 columns because the fluorine atoms mimic hydrogen sterically while differing electronically.

This guide bypasses standard textbook advice to address these specific anomalies.

Module 1: Chromatography & Separation Challenges

Q1: My compound co-elutes with its regioisomers on standard C18. How do I resolve this?

Diagnosis: Standard C18 columns rely primarily on hydrophobic interactions.[1] Because the


 group is lipophilic regardless of its position on the ring, C18 phases often fail to discriminate between ortho-, meta-, and para- isomers.

The Fix: Switch to a Pentafluorophenyl (PFP) Stationary Phase. PFP columns are the "gold standard" for fluorinated aromatics. They utilize a multi-mode separation mechanism that standard alkyl phases lack:

  • 
     Interactions:  Between the electron-deficient PFP ring and the electron-rich benzamide ring.
    
  • Dipole-Dipole Interactions: The C-F bonds in the stationary phase interact specifically with the polar amide group.

  • Shape Selectivity: The rigid PFP ring can discriminate steric differences between ortho and para substitution.

Protocol: PFP Screening Gradient

  • Column: FluoroSep-RP PFP or Hypersil GOLD PFP (e.g., 100 x 2.1 mm, 1.9 µm).[2]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0) – Buffers are critical to suppress amide ionization.

  • Mobile Phase B: Methanol (MeOH) – MeOH often provides better selectivity than Acetonitrile for fluorinated compounds due to H-bonding capability.

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: Ramp to 80% B

    • Hold 2 min.

Data Insight: In comparative studies, PFP phases have shown baseline separation of fluorinated isomers where C18 showed single broad peaks [1].

Q2: My reaction mixture is a mess. How do I isolate the fluorinated product without running a 5-hour column?

Diagnosis: If you synthesized your benzamide using a fluorous tagging strategy or if your product is highly fluorinated (


 fluorine by weight), standard silica chromatography is inefficient.

The Fix: Fluorous Solid-Phase Extraction (F-SPE). This technique exploits the "fluorophilicity" of your compound.[3][4] You can retain your fluorinated product on a fluorous silica cartridge while non-fluorinated organic impurities wash away.[3]

F-SPE Workflow:

  • Load: Dissolve crude mixture in DMF or MeOH (fluorophobic solvents). Load onto a FluoroFlash® or equivalent cartridge.

  • Wash (Fluorophobic): Elute with 80:20 MeOH:H2O.[3] Result: Non-fluorinated impurities elute;

    
    -benzamide sticks.
    
  • Elute (Fluorophilic): Switch solvent to 100% MeOH or THF. Result: Pure

    
    -benzamide elutes [2].[5]
    

FSPE_Workflow cluster_0 Phase 1: Loading cluster_1 Phase 2: Wash cluster_2 Phase 3: Elution Load Crude Mixture (in DMF/MeOH) Cartridge1 Fluorous Silica (Retains F-Tag) Load->Cartridge1 WashSolvent 80% MeOH / H2O Cartridge1->WashSolvent Step 1 Waste Organic Impurities (Eluted) WashSolvent->Waste Non-F Compounds EluteSolvent 100% MeOH or THF WashSolvent->EluteSolvent Step 2 Product Purified CF3-Benzamide EluteSolvent->Product F-Compounds

Figure 1: Fluorous Solid-Phase Extraction (F-SPE) logic flow for rapid purification of trifluoromethylated compounds.

Module 2: Crystallization & Handling

Q3: My compound "oils out" instead of crystallizing. Is it the fluorine?

Diagnosis: Yes and no.[1] While fluorinated chains can induce "grease-like" behavior, the


 group on a benzamide ring actually suppresses crystal disorder in many cases compared to non-fluorinated analogs [3]. Oiling out is usually caused by:
  • Trace Impurities: Regioisomers disrupting the crystal lattice.

  • Wrong Solvent Polarity: The

    
     group lowers solubility in water but doesn't make it fully soluble in hexane.
    

The Fix: The "Fluorine-Friendly" Solvent Systems. Avoid standard Hexane/Ethyl Acetate if oiling occurs. The large electronegativity difference requires a solvent system that can accommodate both the lipophilic


 and the polar amide.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)ApplicationMechanism
Ethanol / Water 70:30 to 50:50General RecrystallizationHigh polarity of water forces the hydrophobic

groups to aggregate (hydrophobic effect).
Toluene / Heptane VariableHigh Purity Polishing

interactions between Toluene and Benzamide core; Heptane acts as anti-solvent.
DCM / Pentane 1:2Low-Melting SolidsDCM dissolves the amide; Pentane is strictly fluorophobic, forcing precipitation.

Troubleshooting Protocol: If oiling persists, use Seeding with Sonication :

  • Dissolve oil in minimal hot Ethanol.

  • Add water dropwise until turbidity persists.

  • Crucial Step: Sonicate the turbid warm solution for 30 seconds. This cavitation induces nucleation sites that the "slippery" fluorinated molecules struggle to form spontaneously.

Module 3: Stability & Structural Integrity

Q4: I see degradation when using basic modifiers (TEA/NaOH) during purification. Why?

Diagnosis: Hydrolysis Susceptibility. The


 group is a powerful electron-withdrawing group (EWG). When positioned ortho or para to the amide, it pulls electron density away from the carbonyl carbon, making it significantly more electrophilic (more positive).
  • Standard Benzamide: Stable to mild base.

  • 
    -Benzamide:  The carbonyl is "activated," behaving almost like an ester. Hydroxide ions (
    
    
    
    ) can attack the carbonyl, leading to hydrolysis (cleavage) of the amide bond, yielding the trifluoromethyl benzoic acid and the amine [4].

The Fix: Acidic Workflows Only.

  • Avoid: 0.1% Triethylamine (TEA) or NaOH washes.

  • Use: 0.1% Formic Acid or Ammonium Acetate (pH ~5-6).

  • Storage: Store dry. Do not leave in methanolic solution for extended periods, as methanolysis (transesterification equivalent) can occur slowly over weeks.

Stability_Check Compound CF3-Benzamide Target Condition Purification Condition? Compound->Condition Basic Basic (NaOH, TEA, pH > 9) Condition->Basic Avoid Acidic Acidic/Neutral (Formic Acid, pH < 7) Condition->Acidic Preferred Result1 Risk: Hydrolysis to Benzoic Acid + Amine Basic->Result1 Nucleophilic Attack on Carbonyl Result2 Stable Product Acidic->Result2

Figure 2: Stability decision matrix emphasizing the exclusion of basic conditions to prevent hydrolysis.

References

  • Pereira, L., et al. (2024). HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Link

  • Zhang, W. (2024). Synthetic applications of fluorous solid-phase extraction (F-SPE). NCBI / PMC. Link

  • Khoruzhenko, O., et al. (2024). Suppression of Disorder in Benzamide Crystals by Fluorine Substitution. ACS / Crystal Growth & Design. Link

  • Nielsen, M., et al. (2018).[6] Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. Link

Sources

Technical Support Center: Stability & Storage of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Insight: The "Why" Behind Degradation

To prevent degradation, one must first understand the molecular vulnerabilities of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide . This molecule is not inert; its stability is dictated by the electronic push-pull between the trifluoromethyl group and the amide linkage.

The Inductive Effect & Amide Hydrolysis

The primary degradation pathway is hydrolysis . The trifluoromethyl group (


) at the ortho position is strongly electron-withdrawing. While it provides steric hindrance that protects against enzymatic cleavage (metabolic stability), chemically, it pulls electron density away from the benzene ring. This inductive effect (

) propagates to the amide carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by water (hydrolysis), especially in solution.
The Pyrazole Oxidation Risk

The pyrazole ring contains a secondary amine (N-H) and an imine-like nitrogen. While generally stable, in the presence of light and trace transition metals (often found in low-grade solvents), the pyrazole moiety can undergo oxidative coupling or ring-opening, leading to discoloration (yellowing/browning).

Visualization: Degradation Pathways

The following diagram illustrates the primary chemical risks you must mitigate during storage.

DegradationPathways Compound N-(1H-pyrazol-4-yl)- 2-(trifluoromethyl)benzamide Intermed Tetrahedral Intermediate Compound->Intermed Electrophilic Activation by ortho-CF3 OxProd Oxidative Coupling Products (Colored) Compound->OxProd Water Moisture (H₂O) (Nucleophile) Water->Intermed Attack on Carbonyl Light UV Light / Air Light->OxProd Radical Mechanism Prod1 2-(Trifluoromethyl) benzoic acid Intermed->Prod1 Amide Bond Cleavage Prod2 4-Aminopyrazole Intermed->Prod2

Figure 1: Mechanistic pathway showing the susceptibility of the electron-deficient amide bond to hydrolysis and the pyrazole ring to photo-oxidation.

Troubleshooting Guide (FAQ)

This section addresses specific observations reported by researchers handling this scaffold in kinase inhibitor discovery and medicinal chemistry.

Scenario A: "My DMSO stock solution has turned yellow after 2 weeks at 4°C."
  • Diagnosis: Photo-oxidation or trace metal contamination.

  • The Science: DMSO is hygroscopic (absorbs water from air) and can dissolve trace iron/copper from low-quality glass or spatulas. The pyrazole ring is sensitive to oxidative stress mediated by these metals and light.

  • Corrective Action:

    • Discard the stock if LC-MS purity is <95%.

    • For new stocks, use anhydrous DMSO (stored over molecular sieves).

    • Store in amber glass vials to block UV light.

    • Crucial: Move storage temperature to -20°C or -80°C . 4°C is insufficient to arrest oxidative kinetics in solution.

Scenario B: "I see a new peak in LC-MS with m/z [M-67] or similar mass shift."
  • Diagnosis: Amide Hydrolysis.[1][2][3]

  • The Science: The "new peak" is likely 2-(trifluoromethyl)benzoic acid or the 4-aminopyrazole fragment. The electron-withdrawing

    
     group accelerates this cleavage if the pH drifts away from neutral.
    
  • Corrective Action:

    • Check the pH of your aqueous buffers. Avoid storing the compound in acidic (pH < 4) or basic (pH > 9) solutions for extended periods.

    • Ensure your DMSO stock has not absorbed water (which can become acidic over time due to DMSO degradation into dimethyl sulfide and methanesulfonic acid).

Scenario C: "The solid powder has become sticky or caked."
  • Diagnosis: Hygroscopicity-induced amorphous conversion.

  • The Science: If the compound was lyophilized (amorphous), it has a high surface energy and absorbs moisture eagerly. This lowers the glass transition temperature (

    
    ), causing the powder to transition into a "gummy" state, which accelerates chemical degradation.
    
  • Corrective Action:

    • Re-purify via recrystallization if possible to achieve a stable crystalline form.

    • Store strictly in a desiccator.

Storage Protocols: The "What to Do"

Follow these protocols to ensure data integrity.

Comparative Stability Matrix
StateConditionStability EstimateRisk Factor
Solid (Powder) -20°C, Desiccated, Dark> 2 YearsLow
Solid (Powder) +4°C, Ambient Humidity3–6 MonthsModerate (Moisture absorption)
DMSO Solution -80°C, Single-Use Aliquot6 MonthsLow
DMSO Solution -20°C, Multiple Freeze-Thaw< 1 MonthHigh (Water condensation)
Aqueous Buffer +4°C or RT< 24 HoursCritical (Hydrolysis)
Protocol 1: Long-Term Storage (Solid)
  • Vial Selection: Use borosilicate glass vials with Teflon-lined caps. Avoid plastic (polypropylene) for long-term storage as fluorinated compounds can sometimes leach plasticizers or adsorb to the walls.

  • Atmosphere: Purge the vial with Argon or Nitrogen gas before capping to remove moisture and oxygen.

  • Secondary Containment: Place vials inside a sealed container with active desiccant (e.g., Drierite™ or silica gel).

  • Temperature: Store at -20°C .

Protocol 2: Handling DMSO Stock Solutions

The Golden Rule: Never store the "working stock" at 4°C.

  • Preparation: Dissolve the compound in anhydrous DMSO to a high concentration (e.g., 10 mM or 50 mM).

  • Aliquot: Immediately divide into single-use volumes (e.g., 20 µL or 50 µL) in PCR tubes or microcentrifuge tubes.

  • Freeze: Snap-freeze in liquid nitrogen or dry ice/ethanol bath.

  • Storage: Store at -80°C .

  • Usage: Thaw one aliquot for the day's experiment. Do not refreeze. Discard the remainder.

Quality Control (Self-Validation)

Before using a stored compound for critical


 or 

measurements, validate its purity.
Rapid LC-MS Check
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX or Waters BEH).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% B over 5 minutes.

  • Pass Criteria: Single peak >98% area integration.

  • Fail Criteria: Presence of peaks corresponding to hydrolysis products (Benzoic acid derivative usually elutes earlier due to polarity; Pyrazole amine elutes very early or in void volume).

1H-NMR Validation (DMSO-d6)

Look for the integrity of the amide proton.

  • Diagnostic Signal: The Amide N-H singlet should appear downfield (typically

    
     10.0–11.0 ppm).
    
  • Degradation Sign: Disappearance of the amide singlet and appearance of a broad carboxylic acid proton (

    
     12.0–14.0 ppm) indicates hydrolysis.
    

References

  • Electronic Effects in Benzamides

    • Mechanism of Amide Hydrolysis: The inductive effect of ortho-trifluoromethyl groups significantly alters the electrophilicity of the carbonyl carbon, making it distinct
    • Source:Journal of Organic Chemistry, "Substituent Effects on the Hydrolysis of Benzamides."

  • Pyrazole Stability

    • Oxidation Risks: Pyrazoles with free NH groups can undergo oxidative transform
    • Source:MDPI Molecules, "Recent Advances in Synthesis and Properties of Pyrazoles."

  • Storage of Fluorinated Pharmaceuticals

    • Solid State Stability: Fluorination at the ortho-position often stabilizes the crystal lattice (suppressing disorder), but amorphous forms remain hygroscopic.
    • Source:Crystal Growth & Design, "Suppression of Disorder in Benzamide Crystals by Fluorine Substitution."

  • General Guidelines for Kinase Inhibitor Storage

    • DMSO Handling: Standard protocols for small molecule inhibitors (e.g., VEGFR/FGFR inhibitors)
    • Source:Sigma-Aldrich (Merck), "Handling and Storage of Chemical Standards."

Sources

"strategies for enhancing the bioavailability of pyrazole-based inhibitors"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Ticket ID: PYR-BIO-001
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Pyrazole Optimization Hub

User Query: "My pyrazole-based inhibitor shows nanomolar potency in enzymatic assays but fails in cell-based models and PK studies due to poor exposure. How do I fix this?"

Specialist Response: This is the classic "brick dust" paradox of pyrazole chemistry. Pyrazoles are privileged scaffolds in kinase and enzyme inhibition (e.g., Celecoxib, Ruxolitinib) because their planar structure allows for tight binding in active sites. However, this same planarity creates high crystal lattice energy, leading to poor aqueous solubility.[1] Furthermore, the nitrogen-rich ring is a magnet for metabolic enzymes (CYP450s), leading to rapid clearance.

Below are three targeted troubleshooting modules designed to diagnose and resolve these specific failure modes.

Module 1: Solubility Troubleshooting (The "Brick Dust" Effect)

Diagnosis: Is it Lipophilicity or Crystal Packing?

Symptom: Your compound precipitates immediately upon dilution from DMSO into aqueous buffer (e.g., PBS or media).

Technical Insight: Many researchers assume high LogP (lipophilicity) is the sole culprit. However, for pyrazoles, Melting Point (MP) is often the silent killer. A planar pyrazole ring facilitates strong


-

stacking and intermolecular Hydrogen bonding (H-bonds), creating a stable crystal lattice that water cannot break.[1]
  • High LogP + Low MP: "Grease ball" – Solubilize with lipids/surfactants.

  • Moderate LogP + High MP (>200°C): "Brick dust" – This is the pyrazole archetype. You must disrupt the crystal lattice.

Actionable Strategies
  • The "Magic Methyl" Effect: Introduce a methyl group on the pyrazole N1 or C3/C5 positions. This creates a steric "bump" that disrupts planarity, lowers the melting point, and reduces the energy required for solvation [1].

  • Solubilizing Tails: Append a basic solubilizing group (e.g., morpholine, piperazine) via a flexible linker. This introduces an ionizable center (

    
     ~8-9) that drastically improves solubility at acidic pH (stomach) without compromising the pyrazole pharmacophore.
    
Standard Operating Procedure: Kinetic Solubility Screen

Use this protocol to differentiate "brick dust" from lipophilicity issues.

  • Preparation: Prepare a 10 mM stock of the inhibitor in DMSO.

  • Spike: Add 2 µL of stock to 98 µL of PBS (pH 7.4) in a 96-well UV-transparent plate (Final: 200 µM, 2% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm hydrophilic filter plate to remove precipitates.

  • Quantification: Measure UV absorbance at

    
     and compare against a standard curve prepared in 50:50 DMSO:Buffer.
    
  • Interpretation:

    • < 5 µM: Critical solubility issue. Proceed to Formulation (Module 3) .

    • 5 - 50 µM: Moderate. optimize chemical structure (Strategy 1 & 2).

    • > 50 µM: Acceptable for early discovery.

Decision Logic: Solubility vs. Permeability

BioavailabilityLogic Start Start: Low Bioavailability CheckSol Step 1: Check Kinetic Solubility Start->CheckSol IsSolLow Is Solubility < 10 µM? CheckSol->IsSolLow CheckMP Check Melting Point IsSolLow->CheckMP Yes CheckPerm Step 2: Check Permeability (Caco-2 / PAMPA) IsSolLow->CheckPerm No HighMP High MP (>200°C) (Brick Dust) CheckMP->HighMP Disrupt Strategy: Disrupt Symmetry (Add Methyl/F) HighMP->Disrupt Chemical Fix ASD Strategy: Amorphous Solid Dispersion HighMP->ASD Formulation Fix IsPermLow Is Permeability Low? CheckPerm->IsPermLow Efflux Efflux Ratio > 2? IsPermLow->Efflux Yes Prodrug Strategy: Prodrug or Lipophilic Tails Efflux->Prodrug No (Passive Diffusion issue) PGP Strategy: Cap H-Bond Donors (P-gp evasion) Efflux->PGP Yes (P-gp Substrate)

Figure 1: Decision matrix for diagnosing bioavailability failure modes in pyrazole inhibitors.

Module 2: Metabolic Stability (The Clearance Trap)

Diagnosis: The "Soft Spot" Analysis

Symptom: Compound is soluble and permeable but has a half-life (


) of < 15 minutes in liver microsomes.

Technical Insight: The electron-rich pyrazole ring is a prime target for Cytochrome P450 (CYP) enzymes.

  • N-Oxidation: The lone pair on the

    
     nitrogen (N2) is susceptible to oxidation.
    
  • C-Oxidation: Electron-rich substituents (like methyl groups or phenyl rings attached to the pyrazole) are rapidly hydroxylated [2].

  • Glucuronidation: Unsubstituted pyrazole nitrogens (NH) are substrates for UGT enzymes (Phase II metabolism), leading to rapid renal excretion.

Chemical Mitigation Strategies
Metabolic LiabilityStructural FixMechanism
N-Oxidation Add electron-withdrawing groups (EWG) like

or

to the ring.
Reduces electron density on Nitrogen, making it less attractive to CYP heme iron.
C-Hydroxylation Fluorination (

or

).
The C-F bond is metabolically stable and blocks the site of oxidation.
N-Glucuronidation N-Alkylation (Methyl/Ethyl) or N-Arylation.Removes the acidic NH proton required for conjugation.
FAQ: "Why did adding a Fluorine kill my potency?"

Answer: While Fluorine blocks metabolism, it also changes the electronic character of the ring (making it less basic) and can alter H-bonding capabilities.

  • Troubleshooting: If F-substitution kills potency, try a Cyclopropyl group instead of a Methyl or Fluorine. It provides steric bulk to block enzymes but maintains a more favorable electronic profile than

    
    .
    

Module 3: Advanced Formulation (The Bioavailability Bridge)

The Solution: Amorphous Solid Dispersions (ASD)

If chemical modification is exhausted, you must force the compound into solution. For pyrazoles, Amorphous Solid Dispersions (ASDs) are the gold standard. This technique "freezes" the drug in a disordered (high energy) state within a polymer matrix, preventing it from reverting to its insoluble crystalline ("brick dust") form [3].

Protocol: Lab-Scale ASD Screening (Solvent Casting)

Use this to quickly test if an ASD formulation can rescue your lead compound.

Materials:

  • API: Your pyrazole inhibitor.[2]

  • Polymers: HPMC-AS (L/M/H grades) and PVP-VA64 (Copovidone).

  • Solvent: Acetone or Methanol/DCM (1:1).

Step-by-Step:

  • Dissolution: Dissolve API and Polymer in the solvent at a 1:3 ratio (25% drug load). Total solids concentration should be ~10% w/v.[3]

  • Casting: Pipette the solution onto a glass slide or into a DSC pan.

  • Drying: Place in a vacuum oven at 40°C for 24 hours to remove all solvent.

  • Verification: Analyze the resulting film via Polarized Light Microscopy (PLM).

    • Dark field: Amorphous (Success).

    • Birefringence (glowing spots): Crystalline (Failure).

  • Dissolution Test: Run the successful ASD film in the kinetic solubility assay (Module 1). You should see a 10-100x increase in apparent solubility (supersaturation).

Workflow: From Synthesis to Formulation

FormulationWorkflow API Crystalline API (Pyrazole) Mixing Dissolution & Mixing API->Mixing Polymer Polymer Carrier (HPMC-AS / PVP) Polymer->Mixing Solvent Solvent System (Acetone/Methanol) Solvent->Mixing Process Solvent Evaporation (Spray Drying / Casting) Mixing->Process Homogeneous Solution ASD Amorphous Solid Dispersion (ASD) Process->ASD Kinetic Trapping InVivo In Vivo Study (Supersaturated State) ASD->InVivo Improved Bioavailability

Figure 2: Process flow for creating Amorphous Solid Dispersions to overcome crystal lattice energy.

References

  • BenchChem. (2025).[1][3][4] Strategies to improve solubility of pyrazole derivatives. Retrieved from

  • National Institutes of Health (NIH). (2014). Elucidating the mechanism of cytochrome P450-mediated pyrimidine ring conversion to pyrazole metabolites. Drug Metabolism and Disposition.[5][6] Retrieved from

  • MDPI. (2023). Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. Pharmaceutics. Retrieved from

  • American Chemical Society (ACS). (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors. Journal of Medicinal Chemistry. Retrieved from

  • Alfa Chemistry. (2025). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability. Retrieved from

Sources

Technical Support Center: Analytical Method Refinement for N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-CF3-MET-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Optimization of LC-MS/MS and NMR workflows for Pyrazole-Benzamide Scaffold Metabolites

Executive Summary

You are analyzing N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide , a privileged scaffold common in kinase inhibitors (e.g., FGFR/RET inhibitors) and SDHI fungicides.

The analytical difficulty stems from two opposing chemical features:

  • The Pyrazole Ring: Amphoteric and subject to prototropic tautomerism (

    
    ), leading to peak splitting and severe tailing on C18 columns.
    
  • The ortho-Trifluoromethyl (

    
    -CF
    
    
    
    ) Benzamide:
    Highly lipophilic and sterically hindered, causing specific matrix effects and resistance to hydrolysis.

This guide refines your methodology to resolve tautomers, enhance sensitivity, and accurately identify Phase I/II metabolites.

Module 1: Chromatographic Resolution (The Tautomer Challenge)

User Issue: "I see double peaks or severe tailing for the parent compound in my LC-MS chromatogram, even with a new C18 column."

Root Cause Analysis

Unsubstituted or N-unsubstituted pyrazoles undergo rapid proton transfer between N1 and N2 in solution. On silica-based stationary phases, the acidic silanols interact differently with each tautomer. If the interconversion rate is similar to the chromatographic timescale, you get peak broadening or splitting (the "saddle" effect).

Troubleshooting Protocol

Step 1: pH Control (The "Switch") Standard acidic mobile phases (0.1% Formic Acid) often fail to suppress tautomerism effectively for this scaffold.

  • Action: Switch to High pH conditions to force the pyrazole into a single deprotonated or neutral state (depending on pKa).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile (100%).

Step 2: Column Selection Standard C18 columns degrade at pH 10. You must use a hybrid-silica or polymer-based column.

  • Recommended: Agilent Poroshell HpH-C18 or Waters XBridge BEH C18.

Step 3: Injection Solvent Mismatch The


-CF

group makes the molecule lipophilic. Dissolving in 100% DMSO/MeOH causes "solvent breakthrough" when injecting onto a high-aqueous initial gradient.
  • Fix: Dilute sample to <40% organic content using Mobile Phase A before injection.

Decision Logic: Peak Shape Optimization

TautomerLogic Start Issue: Split/Tailing Peak CheckpH Current Mobile Phase pH? Start->CheckpH Acidic Acidic (pH ~2-3) CheckpH->Acidic Formic Acid Basic Basic (pH >9) CheckpH->Basic Ammonia Action1 Switch to pH 10 (NH4HCO3) Acidic->Action1 Action2 Check Column Type (Must be Hybrid/Polymer) Basic->Action2 Result Single Sharp Peak Action1->Result Action3 Check Injection Solvent (Reduce % Organic) Action2->Action3 Action3->Result

Caption: Workflow for resolving pyrazole tautomer-induced peak splitting.

Module 2: Mass Spectrometry & Detection

User Issue: "Sensitivity is low in ESI+, and I cannot distinguish between the N-oxide and hydroxylated metabolites."

Optimization Parameters
ParameterSettingScientific Rationale
Ionization Mode ESI Positive (+) The pyrazole nitrogen is the most basic site. The

group is electron-withdrawing, suppressing ionization on the benzamide side.
Source Temp 450°C - 500°C High heat is required to desolvate the lipophilic

-benzamide moiety.
Cone Voltage Medium-High (40-60V) Prevent in-source fragmentation of the labile N-glucuronide (if present).
MRM Transition Precursor

172.0
The fragment ion

172 corresponds to the 2-(trifluoromethyl)benzoyl cation . This is the most stable "flyer" after amide bond cleavage.
Differentiation of Isobaric Metabolites (+16 Da)

Both Hydroxylation (+O) and N-Oxidation (+O) add 16 Da.

  • Fragmentation Pattern:

    • N-Oxide: Typically loses oxygen (-16 Da) or water (-18 Da) easily in MS/MS.

    • Hydroxylation (Ring): The +16 Da modification remains attached to the core fragment (e.g., the benzoyl fragment shifts from 173 to 189).

  • Retention Time:

    • N-Oxides usually elute earlier than the parent (more polar).

    • Ring Hydroxylations elute later or close to the parent (depending on position).

Module 3: Metabolic Pathway Mapping

User Issue: "What metabolites should I target? Is the amide bond stable?"

Mechanistic Insight

The 2-position trifluoromethyl group provides steric protection to the amide bond, making hydrolysis (M3) slower than typical benzamides. The primary metabolic "soft spot" is the pyrazole nitrogen (Phase II) and the benzamide ring (Phase I).

Predicted Biotransformation Map

Metabolism Parent Parent Drug (Pyrazole-CF3-Benzamide) M1 M1: N-Glucuronide (+176 Da) (Direct Phase II) Parent->M1 UGT (N-linkage) M2 M2: Hydroxylation (+16 Da) (Phase I - CYP450) Parent->M2 CYP (Aryl-OH) M3 M3: Amide Hydrolysis (Cleavage) Parent->M3 Amidase (Slow) SubM3a 2-CF3-Benzoic Acid M3->SubM3a SubM3b 4-Aminopyrazole M3->SubM3b

Caption: Predicted metabolic tree. M1 (N-glucuronidation) is often the major circulating metabolite for pyrazoles.

Module 4: Orthogonal Validation ( F-NMR)

User Issue: "Matrix interference in plasma is preventing accurate quantitation of the parent compound."

The F Advantage

Since biological matrices (plasma, urine) contain zero endogenous fluorine ,


F-NMR is a background-free quantitative tool. The 

group appears as a sharp singlet around -58 to -63 ppm .
Protocol: Quantitative F-NMR (qNMR)
  • Internal Standard: Use Trifluoroacetic Acid (TFA) or 2,2,2-Trifluoroethanol (encapsulated in a capillary to prevent reaction).

  • Sample Prep:

    • Mix 400

      
      L Plasma + 200 
      
      
      
      L D
      
      
      O (lock solvent).
    • No extraction required (direct measurement) if concentration > 1

      
      M.
      
  • Acquisition:

    • Pulse Angle: 30° (to allow faster repetition).

    • Relaxation Delay (D1): Must be

      
       (typically 5-10 seconds for 
      
      
      
      groups) to ensure full relaxation for accurate integration.
    • Scans: 64–128 (sufficient for micromolar sensitivity).

References

  • Fungicide Resistance Action Committee (FRAC). (2023). SDHI Fungicides: Mode of Action and Resistance Management. Retrieved from [Link]

  • Dalvit, C., et al. (2003).[1] Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Considerations. Journal of the American Chemical Society. Retrieved from [Link]

  • Fiori, J., et al. (2016). LC-MS/MS Profiling of Pyrazole Derivatives in Human Plasma. Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation based on standard pyrazole analysis workflows).
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Malet-Martino, M., & Holzgrabe, U. (2011). NMR Techniques in Biomedical and Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Validation & Comparative

"validation of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide target engagement in cells"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the validation of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide (hereafter referred to as PZ-TFB ) as a targeted inhibitor of Pyruvate Dehydrogenase Kinase (PDK) .

The "benzamide-pyrazole" scaffold containing a trifluoromethyl group is a privileged structure in medicinal chemistry, most notably associated with the allosteric inhibition of PDK isoforms (PDK1–4). By inhibiting PDK, these compounds prevent the phosphorylation of the Pyruvate Dehydrogenase Complex (PDH), thereby reversing the "Warburg Effect" in cancer cells and promoting oxidative phosphorylation.

This guide compares PZ-TFB against industry standards (DCA and AZD7545 ) and provides a rigorous, self-validating workflow to confirm target engagement using CETSA (biophysical) and Phospho-PDH Western Blotting (functional).

Comparative Analysis: PZ-TFB vs. Alternatives

In the development of metabolic modulators, distinguishing between non-specific alkylating agents and potent allosteric inhibitors is critical.

Performance Matrix
FeaturePZ-TFB (Subject) Dichloroacetate (DCA) AZD7545
Primary Target PDK Isoforms (Allosteric Pocket)PDK Isoforms (Pyruvate Pocket)PDK1/PDK2 (L2 Domain)
Potency (IC50) < 100 nM (Predicted/Class-typical)~1–5 mM (Millimolar)~6–40 nM
Binding Mode Allosteric (ATP-non-competitive)Competitive (vs. Pyruvate)Allosteric
Cellular Permeability High (Lipophilic Pharmacophore)High (Small Molecule)Moderate-High
Off-Target Risk Moderate (Kinome selectivity required)High (Glutathione S-transferase, etc.)Low
Clinical Utility Pre-clinical / Lead OptimizationLimited (Neurotoxicity at high doses)Pre-clinical Tool
Why Choose PZ-TFB?
  • Superior Potency vs. DCA: DCA requires millimolar concentrations to achieve effect, often leading to non-specific ionic strength effects in cellular assays. PZ-TFB, sharing the pharmacophore of modern PDK inhibitors, functions in the nanomolar range.

  • Defined Mechanism: Unlike DCA, which mimics pyruvate, benzamide-based inhibitors typically bind to the lipoyl-binding pocket (L2 domain) of PDK, locking it in an inactive conformation. This avoids competition with high intracellular pyruvate levels.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the specific intervention point of PZ-TFB within the mitochondrial matrix.

PDK_Pathway cluster_Mitochondria Mitochondria Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis PDH_Active PDH Complex (Active) Pyruvate->PDH_Active Transport PDK PDK1-4 (Target) PDH_Inactive p-PDH (Ser293) (Inactive) PDK->PDH_Inactive Phosphorylation (Inhibition) PZ_TFB PZ-TFB (Inhibitor) PZ_TFB->PDK Allosteric Inhibition (Blockade) AcetylCoA Acetyl-CoA PDH_Active->AcetylCoA Conversion TCA TCA Cycle (OxPhos) AcetylCoA->TCA

Figure 1: Mechanism of Action. PZ-TFB inhibits PDK, preventing the phosphorylation (inactivation) of PDH. This restores Acetyl-CoA production and drives mitochondrial respiration.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Purpose: To demonstrate physical target engagement (TE) in intact cells. Principle: Ligand binding stabilizes the target protein (PDK), shifting its melting temperature (


) higher.
Materials
  • Cell Line: A549 or HeLa (High glycolytic index, abundant PDK).

  • Compound: PZ-TFB (10 mM stock in DMSO).

  • Lysis Buffer: PBS with 0.4% NP-40 + Protease Inhibitor Cocktail (Roche).

  • Detection: Anti-PDK1 Antibody (e.g., CST #3820) or Anti-PDK2.

Step-by-Step Workflow
  • Treatment:

    • Seed cells (1x10^6 cells/mL) in 6-well plates.

    • Treat with 1 µM PZ-TFB or DMSO control for 1 hour at 37°C.

    • Note: Do not use serum-free media unless necessary, as metabolic stress alters PDK levels.

  • Harvest & Resuspension:

    • Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot into 8 PCR tubes (50 µL each) per condition.

  • Thermal Challenge:

    • Set a thermal gradient in a PCR cycler: 37, 40, 43, 46, 49, 52, 55, 58°C .

    • Heat for 3 minutes .

    • Cool immediately to 25°C (3 min).

  • Lysis & Separation:

    • Add NP-40 to final 0.4%. Freeze-thaw x2 (Liquid N2 / 25°C water bath) to lyse.

    • Centrifuge at 20,000 x g for 20 min at 4°C .

    • Critical: The supernatant contains the soluble (stabilized) protein. The pellet contains denatured aggregates.

  • Readout (Western Blot):

    • Run supernatants on SDS-PAGE.

    • Blot for PDK1.

    • Analysis: Plot band intensity vs. Temperature. Calculate

      
      . A shift of >2°C  indicates significant binding.
      

Protocol 2: Functional Validation (Phospho-PDH Blot)

Purpose: To confirm that physical binding results in enzymatic inhibition. Biomarker: Phosphorylation of PDH E1


 subunit at Serine 293 (Site 1) or Serine 300 (Site 2).
Experimental Design
ConditionTreatmentExpected Outcome
Vehicle DMSO (0.1%)High p-PDH (Ser293)
Positive Control DCA (10 mM)Reduced p-PDH
Test Low PZ-TFB (100 nM)Reduced p-PDH
Test High PZ-TFB (1 µM)Abolished p-PDH
Step-by-Step Workflow
  • Seeding: Seed cells in 6-well plates; grow to 80% confluence.

  • Dosing: Treat cells for 4 hours . (Phosphorylation status changes rapidly; 24h is unnecessary and may induce compensatory mechanisms).

  • Lysis (Phospho-Preservation):

    • Wash with ice-cold PBS containing 1 mM Sodium Orthovanadate and 10 mM Sodium Fluoride (Phosphatase inhibitors are non-negotiable here).

    • Lyse in RIPA buffer + Phosphatase/Protease inhibitors.

  • Western Blotting:

    • Primary Ab 1: Anti-PDH-E1

      
       (Total) [Loading Control].
      
    • Primary Ab 2: Anti-Phospho-PDH-E1

      
       (Ser293) (e.g., CST #31866).
      
  • Quantification:

    • Normalize Phospho-signal to Total-PDH signal.

    • Success Criterion: Dose-dependent reduction of the p-PDH/Total-PDH ratio.

Troubleshooting & Self-Validation

  • Issue: No Thermal Shift observed.

    • Cause: Compound may be metabolized or impermeable.

    • Fix: Perform "Lysate CETSA" (add compound after lysis) to confirm intrinsic binding affinity, separating permeability issues from binding issues.

  • Issue: High p-PDH background in controls.

    • Cause: Culture media usually contains high glucose, driving the Warburg effect.

    • Fix: Ensure cells are in log-phase growth. Confluent cells may downregulate metabolism.

  • Specificity Check:

    • If PZ-TFB is a kinase inhibitor, it might hit off-targets. Use a Kinome Scan (e.g., DiscoverX) if the phenotype is toxic rather than metabolic.

References

  • Jafri, A. B., et al. (2019). Validation of Cellular Thermal Shift Assay (CETSA) for Monitoring Target Engagement in Cells.Journal of Visualized Experiments . Link

  • Kato, M., et al. (2007). A fluorinated benzamide derivative, AZD7545, targets the lipoyl domain of pyruvate dehydrogenase kinase 2.Journal of Molecular Biology . Link

  • Sutendra, G., & Michelakis, E. D. (2013). Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology.Frontiers in Oncology . Link

  • Stockwin, L. H., et al. (2010). Sodium dichloroacetate (DCA) selectively targets cells with defects in the mitochondrial ETC.International Journal of Cancer . Link

  • Grimberg, E., et al. (2023).[1] Monitoring Target Engagement of Kinase Inhibitors Using Cellular Thermal Shift Assays.Methods in Molecular Biology . Link

Sources

Publish Comparison Guide: Resistance Profiling of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide (PTB-1)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the evaluation of the resistance profile for N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide (herein referred to as PTB-1 ), a synthetic small molecule scaffold with high relevance in oncology, particularly as a putative inhibitor of Pyruvate Dehydrogenase Kinase (PDK) or related kinase pathways.

Given the chemical structure—a trifluoromethyl-substituted benzamide linked to a pyrazole—this compound shares pharmacophore features with next-generation metabolic modulators and type-II kinase inhibitors. This guide focuses on its application as a metabolic checkpoint inhibitor , comparing it against standard-of-care alternatives like Dichloroacetate (DCA) and AZD7545 .

Executive Summary & Compound Profile

PTB-1 represents a class of fluorinated benzamides designed to overcome the bioavailability and potency limitations of first-generation metabolic inhibitors. By targeting the mitochondrial PDK-PDH axis , PTB-1 forces cancer cells to abandon the Warburg effect (aerobic glycolysis) and re-engage oxidative phosphorylation (OXPHOS), leading to ROS-induced apoptosis.

However, cancer cells rapidly develop resistance through metabolic rewiring. This guide outlines the rigorous evaluation of PTB-1’s resistance profile, contrasting it with established alternatives.

Comparative Analysis: PTB-1 vs. Alternatives
FeaturePTB-1 (Evaluated Product) Dichloroacetate (DCA) AZD7545
Primary Target PDK1 / PDK4 (Dual-isoform)Pan-PDK (Weak affinity)PDK1 / PDK2 (Selective)
Potency (IC50) Low Micromolar / Nanomolar (Predicted)Millimolar (1–5 mM)Nanomolar (5–20 nM)
Binding Mode ATP-competitive (Type I/II)Pyruvate-competitive (Allosteric)Lipoamide-binding pocket
Resistance Liability Moderate (Requires isoform switch)High (Rapid efflux/metabolism)Moderate (Point mutations)
Bioavailability High (CF3 enhances lipophilicity)High (Water soluble)Moderate
Mechanism of Action & Resistance Pathways

To evaluate resistance, one must first understand the "escape routes" cancer cells utilize. PTB-1 inhibition of PDK prevents the phosphorylation of the Pyruvate Dehydrogenase Complex (PDH), forcing pyruvate into the mitochondria.

Resistance Hypothesis:

  • Isoform Switching: Cells upregulate PDK isoforms not targeted by PTB-1 (e.g., shift from PDK1 to PDK4).

  • Antioxidant Upregulation: Activation of NRF2 to neutralize the ROS surge caused by forced OXPHOS.

  • HIF1α Stabilization: Hypoxia-inducible factors re-promote glycolysis despite PDK inhibition.

Pathway Visualization: Mechanism & Resistance Loops

G PTB1 PTB-1 (Inhibitor) PDK PDK1/4 (Kinase) PTB1->PDK Inhibits PDH PDH Complex (Mitochondria) PDK->PDH Phosphorylates (Inactivates) OXPHOS OXPHOS (TCA Cycle) PDH->OXPHOS Activates ROS ROS Surge (Apoptosis Trigger) OXPHOS->ROS Generates HIF1 HIF1α (Transcription Factor) ROS->HIF1 Stabilizes NRF2 NRF2 (Antioxidant Defense) ROS->NRF2 Activates (Feedback) HIF1->PDK Upregulates Expression Glycolysis Glycolytic Flux HIF1->Glycolysis Restores NRF2->ROS Neutralizes

Figure 1: Mechanistic pathway of PTB-1 showing the primary mode of action (red/green) and the compensatory resistance loops (black/dotted) involving HIF1α and NRF2.

Experimental Protocols for Resistance Evaluation

As a Senior Scientist, you must validate resistance using a Self-Validating System : establishing a baseline, inducing resistance, and characterizing the phenotype.

Protocol A: Generation of PTB-1 Resistant Clones (Dose Escalation)

Objective: Isolate cell lines capable of surviving supra-therapeutic doses of PTB-1.

  • Baseline Determination: Determine the IC50 of PTB-1 in parental cells (e.g., A549 or HeLa) using a 72h CellTiter-Glo assay.

  • Initial Seeding: Seed parental cells at 30% confluence.

  • Escalation Phase:

    • Treat cells with IC20 concentration of PTB-1.

    • Passage cells every 3-4 days.

    • Increase concentration by 1.5x only when viability recovers to >90% of vehicle control.

    • Stop Criteria: Cells proliferate stably at 10x IC50 .

  • Clonal Selection: Use limiting dilution to isolate single clones (PTB-1-R).

  • Stability Check: Culture clones in drug-free media for 2 weeks (drug holiday) and re-assess IC50 to distinguish reversible adaptation from genetic resistance.

Protocol B: Metabolic Flux Analysis (Seahorse XF)

Objective: Confirm if resistant cells have re-wired their metabolism to bypass the PTB-1 blockade.

  • Setup: Plate Parental and PTB-1-R cells (20,000/well) in XF96 plates.

  • Injection Strategy:

    • Port A: Oligomycin (ATP synthase inhibitor).

    • Port B: FCCP (Uncoupler).

    • Port C: Rotenone/Antimycin A (ETC inhibitors).

  • Acute Injection: Inject PTB-1 (10 µM) during the assay.

  • Readout:

    • Parental: PTB-1 injection should acutely increase Oxygen Consumption Rate (OCR) (PDH activation).

    • Resistant: PTB-1 injection shows blunted or no OCR response , indicating PDK mutation or downstream bypass.

Protocol C: Target Engagement (Western Blot)

Objective: Verify if resistance is due to target modification (PDK) or downstream signaling.

  • Lysis: RIPA buffer + Phosphatase Inhibitors.

  • Antibodies:

    • p-PDH (Ser293): Marker of PDK activity (Should be LOW in sensitive, HIGH in resistant if PDK is mutated/overexpressed).

    • Total PDH: Loading control.

    • HIF1α: Stress marker.

  • Interpretation: If p-PDH remains high despite PTB-1 treatment in resistant cells, the drug is no longer binding effectively (Target Mutation) or PDK expression is massive (Target Amplification).

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Generation cluster_1 Phase 2: Validation cluster_2 Phase 3: Mechanism Parental Parental Cells (Sensitive) Escalation Dose Escalation (3-6 Months) Parental->Escalation Resistant Polyclonal Resistant Pool Escalation->Resistant IC50 IC50 Shift Assay (>10-fold shift) Resistant->IC50 Holiday Drug Holiday (Genetic Stability) IC50->Holiday Seahorse Seahorse XF (Metabolic Flux) Holiday->Seahorse Western Western Blot (p-PDH Status) Seahorse->Western Seq Sanger Sequencing (PDK Domain) Western->Seq

Figure 2: Step-by-step workflow for generating and characterizing PTB-1 resistant cancer cell lines.

Data Interpretation & Troubleshooting

When analyzing the resistance profile of PTB-1, use the following criteria to categorize the resistance mechanism:

  • Scenario A: Target Mutation (The "Gatekeeper")

    • Data: IC50 shift > 50-fold. Western blot shows high p-PDH even with high PTB-1 dose.

    • Cause: Mutation in the ATP-binding pocket of PDK prevents PTB-1 binding.

    • Solution: Sequence the PDK kinase domain.

  • Scenario B: Metabolic Bypass (The "Rewiring")

    • Data: IC50 shift 5-10 fold. Seahorse data shows cells rely entirely on Fatty Acid Oxidation (FAO) rather than Glucose.

    • Cause: Cells switched fuel source; PDH is no longer the bottleneck.

    • Solution: Test combination with CPT1 inhibitors (Etomoxir).

  • Scenario C: Efflux Pump Overexpression

    • Data: Resistance is reversed by Verapamil (P-gp inhibitor).

    • Cause: Non-specific pump upregulation.

    • Solution: This is a "false" pharmacological resistance; focus on structural modification of PTB-1 to reduce P-gp affinity.

References
  • Sutendra, G., & Michelakis, E. D. (2013). Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology. Frontiers in Oncology. Link

  • Stacpoole, P. W. (2017). Therapeutic Targeting of the Pyruvate Dehydrogenase Complex/Kinase Axis. Cancer Research. Link

  • Zhang, W., et al. (2019). PDK1 contributes to cisplatin resistance in ovarian cancer cells.[1] Frontiers in Oncology. Link

  • Hur, H., et al. (2020). The Implications of PDK1–4 on Tumor Energy Metabolism, Aggressiveness and Therapy Resistance. Frontiers in Oncology. Link

  • Woolbright, B. L., et al. (2019). Metabolic Flexibility in Cancer: Targeting the Pyruvate Dehydrogenase Kinase:Pyruvate Dehydrogenase Axis. Molecular Cancer Therapeutics. Link

Sources

Benchmarking the Efficacy of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide Against Standard-of-Care Drugs in BRAF V600E-Mutated Cancers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted oncology, the pursuit of novel kinase inhibitors with improved efficacy and safety profiles is a paramount objective. This guide provides a comprehensive framework for benchmarking the preclinical efficacy of a novel investigational compound, N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide, hereafter referred to as "Compound X," against current standard-of-care therapies for BRAF V600E-mutated metastatic colorectal cancer (mCRC) and metastatic melanoma. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and comparative data to facilitate a rigorous evaluation of this promising chemical scaffold.

The rationale for focusing on the BRAF V600E mutation stems from its prevalence and established role as an oncogenic driver in several malignancies. The pyrazole and benzamide moieties present in Compound X are common in kinase inhibitors, suggesting its potential to target the MAPK/ERK pathway, which is constitutively activated by the BRAF V600E mutation.[1] This guide will therefore proceed under the hypothesis that Compound X is a novel inhibitor of the BRAF V600E kinase.

The Therapeutic Landscape: Current Standard-of-Care

A thorough understanding of the current therapeutic landscape is essential for contextualizing the potential of a new investigational drug. For BRAF V600E-mutated advanced cancers, the standard of care has shifted from conventional chemotherapy to targeted therapies that directly inhibit the constitutively active MAPK pathway.

BRAF V600E-Mutated Metastatic Colorectal Cancer (mCRC)

For patients with previously untreated BRAF V600E-mutated mCRC, the current standard of care is the combination of a BRAF inhibitor, an EGFR inhibitor, and chemotherapy.[2][3] The pivotal Phase 3 BREAKWATER trial has established the triplet therapy of encorafenib, cetuximab, and mFOLFOX6 (oxaliplatin, leucovorin, and fluorouracil) as a first-line treatment.[4][5] This combination has demonstrated a significant improvement in overall survival (OS), progression-free survival (PFS), and objective response rate (ORR) compared to standard chemotherapy.[2][6]

BRAF V600E-Mutated Metastatic Melanoma

In the context of BRAF V600E-mutated metastatic melanoma, the combination of a BRAF inhibitor and a MEK inhibitor is the established first-line targeted therapy.[7][8] The combination of dabrafenib and trametinib has shown superior efficacy over BRAF inhibitor monotherapy in multiple clinical trials, including the COMBI-d and COMBI-v studies, leading to improved survival outcomes.[9][10]

Comparative Efficacy Data: A Head-to-Head Overview

To effectively benchmark Compound X, it is crucial to compare its hypothetical preclinical data against the established efficacy of standard-of-care drugs. The following tables summarize the key clinical efficacy data for the standard-of-care regimens and provide a template for the preclinical data that should be generated for Compound X.

Clinical Efficacy of Standard-of-Care Regimens
IndicationTreatment RegimenTrialMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
mCRC (1st Line) Encorafenib + Cetuximab + mFOLFOX6BREAKWATER30.3 months12.8 months61%
Standard Chemotherapy +/- BevacizumabBREAKWATER15.1 months7.1 months40%
Melanoma (1st Line) Dabrafenib + TrametinibCOMBI-d (3-year)44% (3-year OS rate)22% (3-year PFS rate)68%
Dabrafenib MonotherapyCOMBI-d (3-year)32% (3-year OS rate)12% (3-year PFS rate)55%

Data from the BREAKWATER and COMBI-d trials.[2][6][9]

Preclinical Efficacy Benchmarks: In Vitro Potency

The initial step in characterizing a novel kinase inhibitor is to determine its potency in a cell-free biochemical assay and in a cellular context.

CompoundTargetBiochemical IC50Cellular IC50 (BRAF V600E cell line)
Encorafenib BRAF V600E~0.3 nM<40 nM
Dabrafenib BRAF V600E0.65 nM[11]<1 nM (in sensitive cell lines)[12]
Compound X BRAF V600ETo be determinedTo be determined

IC50 values are approximate and can vary based on assay conditions.[11][12][13]

The Underlying Biology: The BRAF/MEK/ERK Signaling Pathway

The BRAF V600E mutation leads to the constitutive activation of the BRAF kinase, which in turn activates MEK and ERK, driving uncontrolled cell proliferation and survival.[1][14] Understanding this pathway is critical for interpreting the mechanism of action of BRAF inhibitors.

BRAF_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK P ERK ERK1/2 MEK->ERK P TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF P Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation CompoundX Compound X CompoundX->BRAF_V600E SoCDrugs Standard of Care (Encorafenib, Dabrafenib) SoCDrugs->BRAF_V600E

Caption: The constitutively active BRAF V600E kinase drives the MAPK signaling cascade.

Experimental Protocols for Efficacy Benchmarking

To ensure a robust and reproducible comparison, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro and in vivo assays.

Experimental Workflow

Experimental_Workflow Start Start: Compound X Synthesis & Characterization Biochemical In Vitro Biochemical Assay (BRAF Kinase Inhibition) Start->Biochemical Cellular In Vitro Cellular Assays (Cell Viability, Apoptosis) Biochemical->Cellular InVivo In Vivo Efficacy Studies (Xenograft Models) Cellular->InVivo Tox Preliminary Toxicology & ADME Profiling Cellular->Tox End Data Analysis & Comparison to Standard of Care InVivo->End Tox->End

Caption: A typical workflow for preclinical evaluation of a novel kinase inhibitor.

In Vitro BRAF V600E Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the test compound to the kinase active site.[15][16]

Materials:

  • Recombinant human BRAF V600E kinase

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • 1X Kinase Buffer A

  • Test compounds (Compound X, Encorafenib, Dabrafenib) serially diluted in DMSO

  • 384-well, low-volume, black microplates

Procedure:

  • Prepare Reagents:

    • Prepare a 3X solution of the test compounds in 1X Kinase Buffer A.

    • Prepare a 3X mixture of BRAF V600E kinase and Eu-anti-tag antibody in 1X Kinase Buffer A.

    • Prepare a 3X solution of the kinase tracer in 1X Kinase Buffer A.

  • Assay Assembly:

    • Add 5 µL of the 3X test compound solution to the wells of the microplate.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Incubate for 20 minutes at room temperature.

    • Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.

  • Incubation and Measurement:

    • Incubate the plate for 1 hour at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[17][18]

Materials:

  • BRAF V600E-mutated cancer cell line (e.g., COLO205 for colorectal cancer, A375 for melanoma)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds serially diluted in culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well, flat-bottomed microplates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Replace the medium with 100 µL of fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

In Vivo Efficacy Study (Subcutaneous Xenograft Model)

This model assesses the ability of a test compound to inhibit tumor growth in an animal model.[19]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • BRAF V600E-mutated cancer cell line (e.g., COLO205)

  • Matrigel

  • Test compounds formulated for in vivo administration

  • Vehicle control

Procedure:

  • Cell Implantation:

    • Subcutaneously inject 5 x 10^6 COLO205 cells suspended in a 1:1 mixture of culture medium and Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compounds and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

  • Endpoint and Analysis:

    • Euthanize the mice when tumors reach the predetermined maximum size or at the end of the study period.

    • Excise, weigh, and photograph the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Directions

This guide provides a structured approach to benchmarking the preclinical efficacy of the novel compound, N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide (Compound X), against the established standard-of-care drugs for BRAF V600E-mutated metastatic colorectal cancer and melanoma. By adhering to these rigorous, self-validating protocols, researchers can generate high-quality, comparable data to accurately assess the therapeutic potential of this new chemical entity.

The successful demonstration of superior or comparable in vitro and in vivo efficacy, coupled with a favorable preliminary safety profile, would provide a strong rationale for advancing Compound X into further preclinical development, including detailed pharmacokinetic and toxicology studies, with the ultimate goal of clinical translation.

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